Product packaging for Hexanoic acid(Cat. No.:CAS No. 142-62-1)

Hexanoic acid

Cat. No.: B190745
CAS No.: 142-62-1
M. Wt: 116.16 g/mol
InChI Key: FUZZWVXGSFPDMH-UHFFFAOYSA-N
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Description

Hexanoic acid, also known as caproic acid, is a six-carbon, straight-chain saturated fatty acid (chemical formula C₆H₁₂O₂) that serves as a versatile compound in scientific research . It is a colorless, oily liquid with a characteristic odor, naturally present in various animal fats and oils . Key Research Applications: Agricultural Research: this compound is a potent priming agent that induces resistance in plants against bacterial and fungal pathogens . Studies on tomato plants demonstrate that treatment with this compound primes the salicylic acid and jasmonic acid defense pathways, leading to enhanced resistance against pathogens like Pseudomonas syringae and Xanthomonas perforans . Recent 2025 research confirms its efficacy in reducing the severity of bacterial spot on tomato in greenhouse conditions, offering a promising alternative to copper-based bactericides . It has also shown nematicidal activity against Meloidogyne javanica . Metabolic and Nutritional Science: Classified as a medium-chain fatty acid (MCFA), this compound is a subject of growing interest in metabolic research . A 2025 study published in Nutrients found that dietary supplementation with this compound in mice fed a high-fat diet prevented obesity, reduced fat accumulation in white adipose tissues, and significantly improved glucose tolerance and insulin sensitivity . These findings highlight its potential for research into obesity-related diseases and metabolic health. Biochemical and Industrial Research: this compound is a building block in microbial fermentation processes and the chemical synthesis of esters, which are widely used in flavors and fragrances . It is also utilized in the manufacture of pharmaceuticals, lubricants, and plasticizers . Handling and Storage: This compound is a carboxylic acid and should be handled with care. It is corrosive and can cause severe skin and eye irritation . Store in a tightly sealed container in a cool, dry, well-ventilated place away from incompatible substances such as strong oxidizing agents and bases . Disclaimer: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2<br>C6H12O2<br>CH3(CH2)4COOH B190745 Hexanoic acid CAS No. 142-62-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexanoic acid
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InChI

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)
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InChI Key

FUZZWVXGSFPDMH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC(=O)O
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Molecular Formula

C6H12O2, Array
Record name CAPROIC ACID
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Related CAS

10051-44-2 (sodium salt), 13476-79-4 (copper(2+) salt), 16571-42-9 (manganese(2+) salt), 19455-00-6 (potassium salt), 38708-95-1 (calcium salt)
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DSSTOX Substance ID

DTXSID7021607
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Molecular Weight

116.16 g/mol
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Physical Description

Caproic acid appears as a white crystalline solid or colorless to light yellow solution with an unpleasant odor. Insoluble to slightly soluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make perfumes., Liquid; Liquid, Other Solid, Colorless or slightly yellow oily liquid with an odor of Limburger cheese; [Hawley] White solid or colorless to light yellow solution with an unpleasant odor; [CAMEO] Clear colorless liquid with a stench; [MSDSonline], Solid, OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to very pale yellow, oily liquid/cheesy, sweat-like odour
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Boiling Point

396 to 397 °F at 760 mmHg (NTP, 1992), 205.8 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 205 °C
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Flash Point

220 °F (NTP, 1992), 215 °F (102 °C) (Open cup), 102 °C o.c.
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Solubility

5 to 10 mg/mL at 72 °F (NTP, 1992), In water, 1.03X10+4 mg/L at 25 °C, Readily sol in ethanol, ether., 10.3 mg/mL, Solubility in water, g/100ml at 20 °C: 1.1, miscible with alcohol, most fixed oils, ether, 1 ml in 250 ml water
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Density

0.927 (USCG, 1999) - Less dense than water; will float, 0.929 at 20 °C/4 °C, Relative density (water = 1): 0.93, 0.923-0.928
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Vapor Density

4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.01 (Air = 1), Relative vapor density (air = 1): 4.0
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Vapor Pressure

0.2 mmHg at 68 °F ; 1 mmHg at 158 °F; 20 mmHg at 233.2 °F (NTP, 1992), 0.04 [mmHg], Vapor pressure, Pa at 20 °C: 27
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Color/Form

Oily liquid

CAS No.

142-62-1, 67762-36-1, 68603-84-9, 70248-25-8
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Melting Point

27 °F (NTP, 1992), -3.4 °C, -4.00 to -3.00 °C. @ 760.00 mm Hg, -3 °C
Record name CAPROIC ACID
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Biosynthesis and Metabolic Pathways of Hexanoic Acid

Microbial Biosynthesis Pathways

Microorganisms employ several distinct pathways for the production of hexanoic acid. These pathways are of significant interest for biotechnological applications, aiming to produce biofuels and other valuable chemicals. The primary mechanisms involve the iterative addition of two-carbon units to a growing acyl-CoA chain.

Chain Elongation Mechanisms

Chain elongation is the core process in this compound biosynthesis, extending shorter-chain fatty acids to the six-carbon length. Two prominent pathways for this are the reverse β-oxidation pathway and the mutant fatty acid biosynthesis pathway.

The reverse β-oxidation (r-BOX) pathway is a carbon- and energy-efficient route for synthesizing medium-chain fatty acids like this compound. oup.com This pathway essentially reverses the steps of fatty acid degradation (β-oxidation) and utilizes acetyl-CoA to elongate acyl-CoA molecules. researchgate.net The r-BOX pathway is composed of a cycle of four core enzymatic reactions that iteratively add two-carbon units to a growing carbon chain. nih.gov

The key steps in the r-BOX pathway for the synthesis of hexanoyl-CoA, the precursor to this compound, are:

Condensation: The cycle begins with the condensation of an acyl-CoA primer (like butyryl-CoA) with an acetyl-CoA extender unit, a reaction catalyzed by a 3-ketoacyl-CoA thiolase. nih.gov This forms a β-ketoacyl-CoA.

Reduction: The β-ketoacyl-CoA is then reduced by a 3-hydroxyacyl-CoA dehydrogenase (HACD). nih.gov

Dehydration: An enoyl-CoA hydratase (ECH) catalyzes the dehydration of the resulting hydroxyacyl-CoA. nih.gov

Second Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer than the initial primer. nih.gov

This elongated acyl-CoA can then undergo further cycles of elongation or be terminated to form the final product. nih.gov For this compound production, butyryl-CoA enters the cycle and is elongated to hexanoyl-CoA. The final step is the hydrolysis of hexanoyl-CoA to this compound. researchgate.net The r-BOX pathway is advantageous as it does not require ATP for the elongation cycles and avoids the loss of carbon as CO2, unlike fatty acid biosynthesis. nih.gov

EnzymeFunction in r-BOX Pathway
3-ketoacyl-CoA thiolaseCondenses an acyl-CoA with acetyl-CoA to start the elongation cycle.
3-hydroxyacyl-CoA dehydrogenase (HACD)Reduces the β-keto group.
Enoyl-CoA hydratase (ECH)Dehydrates the hydroxyacyl-CoA intermediate.
Enoyl-CoA reductase (ECR)Reduces the double bond to form a saturated acyl-CoA.

An alternative route for producing medium-chain fatty acids like this compound involves engineering the native fatty acid biosynthesis (FAB) pathway. researchgate.netnih.gov In typical FAB, the fatty acid synthase (FAS) complex catalyzes the elongation of acyl chains, which are attached to an acyl carrier protein (ACP). biorxiv.org The process is terminated by thioesterases that release the fatty acids from the ACP. frontiersin.org

To favor the production of this compound, the FAB pathway can be modified in several ways:

Mutating the Fatty Acid Synthase (FAS) Complex: Mutations in the FAS complex can alter its substrate specificity or processivity, leading to the premature termination of fatty acid elongation and the release of medium-chain fatty acids. researchgate.net

Overexpression of Medium-Chain Acyl-ACP Thioesterases: Introducing or overexpressing thioesterases with a preference for medium-chain acyl-ACPs (like hexanoyl-ACP) can effectively divert intermediates from the main FAB pathway, resulting in the accumulation of this compound. frontiersin.orgnih.gov

These engineered FAB pathways have been successfully implemented in various microorganisms, including Saccharomyces cerevisiae, to produce this compound. researchgate.netnih.gov

Thiolases are a crucial class of enzymes that catalyze the formation of carbon-carbon bonds through a thioester-dependent Claisen condensation reaction. wikipedia.org They play a central role in both the degradation of fatty acids via β-oxidation and their synthesis through the reverse β-oxidation pathway.

In the context of this compound biosynthesis via the r-BOX pathway, thiolases are responsible for the key chain elongation step. Specifically, a β-ketothiolase condenses a four-carbon molecule, butyryl-CoA, with a two-carbon molecule, acetyl-CoA, to form a six-carbon intermediate, 3-ketohexanoyl-CoA. researchgate.net The substrate specificity of the thiolase is a critical factor in determining the final product chain length. nih.gov

There are two main types of thiolases:

Degradative thiolases (3-ketoacyl-CoA thiolase): These enzymes are primarily involved in the β-oxidation pathway and typically have a broad substrate specificity. wikipedia.orgnih.gov

Biosynthetic thiolases (acetoacetyl-CoA thiolase): These are involved in biosynthetic pathways and are more specific for the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. wikipedia.org

By selecting or engineering thiolases with a preference for longer-chain substrates, it is possible to enhance the production of this compound and other medium-chain fatty acids. nih.gov For instance, the β-ketothiolase BktB from Cupriavidus necator has been shown to effectively accept butyryl-CoA as a substrate, making it a key enzyme in engineered r-BOX pathways for this compound production. researchgate.net

Key Microorganisms in this compound Production

Several microorganisms are known for their natural ability to produce this compound. One of the most well-studied is Megasphaera elsdenii.

Megasphaera elsdenii is a strictly anaerobic bacterium found in the rumen of cattle and other mammals. nih.govpreprints.org It is notable for its ability to produce a range of volatile fatty acids, including this compound (also known as caproate). nih.govmdpi.com This bacterium can utilize various carbon sources, such as glucose and lactate (B86563), for growth and acid production. nih.govpreprints.org

The primary pathway for this compound synthesis in M. elsdenii is the reverse β-oxidation pathway, also referred to as chain elongation. nih.govpreprints.org This process involves the elongation of shorter-chain fatty acids like acetate (B1210297) (C2) and butyrate (B1204436) (C4) to produce hexanoate (B1226103) (C6). nih.gov

Key metabolic features of M. elsdenii related to this compound production include:

Substrate Utilization: It can ferment glucose via the Embden-Meyerhof pathway to produce pyruvate (B1213749), which is then converted to acetyl-CoA. preprints.org It is also highly efficient in utilizing lactate, a common product of sugar fermentation in the rumen. nih.gov

Bifurcated Pathway: In M. elsdenii, the synthesis of the key intermediate crotonyl-CoA, a precursor for this compound, can occur through two routes: one starting from acetyl-CoA and another involving the reductive tricarboxylic acid (TCA) cycle via succinate (B1194679). mdpi.comnih.gov Balancing the flux through these two pathways is important for maximizing this compound production. nih.gov

Product Profile: When fermenting glucose, M. elsdenii primarily produces even-numbered fatty acids such as acetate, butyrate, and caproate. nih.govpreprints.org The production of this compound can be influenced by the availability of precursors like acetate and butyrate in the growth medium. nih.gov

The ability of M. elsdenii to efficiently convert substrates like lactate into valuable medium-chain fatty acids makes it a promising candidate for industrial applications in the production of bio-based chemicals and fuels. nih.gov

SubstrateMajor Fermentation Products in M. elsdenii
GlucoseAcetate, Butyrate, Caproate (Hexanoate), CO2, H2
LactateAcetate, Propionate, Valerate
Clostridium kluyveri

Clostridium kluyveri is a well-known anaerobic bacterium recognized for its ability to produce caproic acid (this compound). nih.gov It utilizes a process of chain elongation, specifically the reverse β-oxidation pathway, to synthesize medium-chain fatty acids. frontiersin.orgnih.gov This pathway primarily uses ethanol (B145695) as an electron donor and acetate as an electron acceptor. frontiersin.org However, it can also use substrates like propanol, butyric acid, and succinic acid, but it is unable to utilize sugars such as glucose. nih.gov

The synthesis of this compound in C. kluyveri is dependent on the concentration and ratio of its substrates. nih.gov For instance, a higher yield of caproic acid is observed when the ethanol content in the substrate is high. nih.gov Studies have optimized the molar ratio of ethanol to acetic acid to maximize production, with one study finding a ratio of 10:1 yielded the highest concentration of 8.42 g/L. nih.gov The optimal pH for the growth and acid production of C. kluyveri is near neutral, around 6.8. nih.gov The core of its metabolic process involves converting ethanol and lactic acid into acetyl-CoA, which then enters a series of condensation, dehydrogenation, dehydration, and reduction reactions to extend the carbon chain, ultimately forming n-caproic acid. nih.gov

Rhodospirillum rubrum

Rhodospirillum rubrum, a purple non-sulfur bacterium, possesses a versatile metabolism that allows it to assimilate a wide range of carbon sources, including volatile fatty acids (VFAs) like hexanoate, for photoheterotrophic metabolism. mdpi.comnih.govasm.org This bacterium can utilize pyruvic acid as a carbon source for this compound production. mdpi.com The assimilation of VFAs in R. rubrum is often linked to the production of polyhydroxyalkanoates (PHAs). asm.orgfrontiersin.org For example, cultivation in the presence of hexanoate leads to the incorporation of 3-hydroxyhexanoate into the PHA polymer. asm.org The assimilation of many VFAs, such as acetate, propionate, and butyrate, is dependent on the presence of bicarbonate ions. asm.org The metabolic pathways for VFA assimilation are complex and can involve adaptations like switching from a methylmalonyl-CoA intermediate to the methylcitrate cycle when assimilating a mixture of propionate and butyrate. nih.govmdpi.com

Clostridium scatologenes

Clostridium scatologenes is another bacterium known to be a producer of this compound. mdpi.comresearchgate.net It is capable of synthesizing this medium-chain fatty acid utilizing methanol as a carbon source. mdpi.com

Saccharomyces cerevisiae

The yeast Saccharomyces cerevisiae has been extensively engineered for the production of medium-chain fatty acids (MCFAs), including this compound. Two primary metabolic pathways have been implemented and optimized for this purpose: the native fatty acid biosynthesis (FAB) pathway and a heterologous reverse β-oxidation (rBOX) pathway. nih.govnih.govx-mol.net

The native FAB pathway in yeast typically produces long-chain fatty acids. To produce MCFAs, the fatty acid synthase (FAS) complex is mutated. nih.govnih.gov Rational modifications to different domains of the FAS have successfully altered the chain length of the fatty acid products, leading to the extracellular production of hexanoic and octanoic acid. royalsocietypublishing.org

The heterologous rBOX pathway is a more energy-efficient route that has been assembled in S. cerevisiae using genes from multiple species. nih.govnih.gov This pathway starts from acetyl-CoA and involves a cycle of reactions to elongate the carbon chain. The cycle can be extended to form hexanoyl-CoA (C6) by incorporating a β-ketothiolase (bktB) from Cupriavidus necator, which can accept both butyryl-CoA and acetyl-CoA as substrates. nih.gov The resulting hexanoyl-CoA is then hydrolyzed to this compound, often by the action of unspecific endogenous thioesterases (TEs). researchgate.net

Metabolic engineering strategies have led to significant increases in this compound titers. One engineered strain, yrBOX1, which was metabolically optimized to synthesize high internal levels of hexanoyl-CoA via the rBOX pathway, was capable of producing 40 mg/L of this compound. researchgate.net Further optimizations, including combining both the FAB and rBOX pathways in a single strain, have achieved titers of up to 120 mg/L. nih.govx-mol.net

Kluyveromyces marxianus

The thermotolerant yeast Kluyveromyces marxianus has also been successfully engineered for the production of this compound. nih.govresearchgate.net A synthetic biosynthetic pathway was constructed by integrating five to seven genes from various bacteria and yeast into the K. marxianus chromosome. nih.govsnu.ac.kr

This engineered pathway begins with acetyl-CoA and utilizes a set of enzymes to build the six-carbon chain of this compound. snu.ac.kr The key genes and their source organisms used in constructing the pathway are detailed in the table below.

GeneEnzymeSource Organism
AtoB Acetyl-CoA acetyltransferaseEscherichia coli
BktB β-ketothiolaseRalstonia eutropha
Hbd 3-hydroxybutyryl-CoA dehydrogenaseClostridium acetobutylicum
Crt CrotonaseClostridium acetobutylicum
Ter Trans-enoyl-CoA reductaseTreponema denticola
MCT1 Malonyl CoA-acyl carrier protein transacylaseSaccharomyces cerevisiae

One recombinant strain, H4A, which contained the genes AtoB, BktB, Crt, Hbd, and Ter, produced 154 mg/L of this compound from galactose as the sole carbon source. nih.govsnu.ac.krewha.ac.kr A challenge encountered was the re-assimilation of the produced this compound due to the reverse activity of the AtoB enzyme. nih.govewha.ac.kr This issue of product instability was overcome by replacing AtoB with the MCT1 gene from Saccharomyces cerevisiae. nih.govewha.ac.kr The MCT1-mediated route provided a slower but more stable pathway for this compound production. nih.govsnu.ac.kr

Genetic and Metabolic Engineering Strategies for Enhanced Production

Optimization of Biosynthetic Pathways

Significant efforts in genetic and metabolic engineering have focused on optimizing biosynthetic pathways to enhance the production of this compound in microbial hosts, particularly in Saccharomyces cerevisiae. These strategies aim to increase the availability of precursors, channel metabolic flux towards the desired product, and prevent its degradation.

Increasing Precursor and Cofactor Supply: The primary building block for fatty acid synthesis is acetyl-CoA, and the first committed step involves its conversion to malonyl-CoA. royalsocietypublishing.org Therefore, increasing the supply of these precursors is a key strategy. Additionally, the reverse β-oxidation pathway requires NADH as a cofactor. nih.gov To increase NADH availability, competing pathways are often knocked out. For example, deleting the glycerol-3-phosphate dehydrogenase gene (GPD2) in an alcohol dehydrogenase knockout strain of S. cerevisiae significantly increased the production of this compound. nih.gov

Knocking Out Competing Pathways: To prevent the degradation of the produced this compound and its intermediates, genes involved in competing metabolic pathways are deleted. A crucial step is the deletion of the peroxisomal medium-chain fatty acyl-CoA ligase gene (FAA2), which prevents the degradation of this compound via β-oxidation. nih.govresearchgate.net In one study, a strain with a ∆faa2 knockout produced 55.98 mg/L of this compound which remained stable, whereas the parent strain produced less and consumed the product over time. nih.gov

Pathway Assembly and Enzyme Selection: The choice of enzymes used to construct the biosynthetic pathway is critical. In K. marxianus, the acetyl-CoA acetyltransferase (AtoB) from E. coli enabled fast production, but the product was unstable. snu.ac.kr Replacing AtoB with a malonyl CoA-acyl carrier protein transacylase (MCT1) from S. cerevisiae resulted in a more stable production route. nih.govewha.ac.kr In S. cerevisiae, different variants of the reverse β-oxidation pathway have been tested, identifying optimal enzyme combinations. Using BktB as the thiolase has proven effective for this compound production. nih.gov

The following table summarizes the impact of different genetic modifications on this compound production in engineered S. cerevisiae.

Strain ModificationKey StrategyThis compound Titer (mg/L)
yrBOX1 Expression of rBOX pathway40
GDY27 (∆adh1-5, ∆gpd2) Increased NADH availability74.58
yrBOX1 (∆faa2) Blocked MCFA degradation55.98
Combined FAB and rBOX pathways Dual pathway engineering120

By combining these strategies—including engineering cofactor metabolism, testing various pathway enzyme combinations, and blocking competing pathways—researchers have progressively increased the titers of this compound produced in S. cerevisiae. nih.govnih.gov

Gene Deletion and Heterologous Expression

The microbial production of this compound has been significantly advanced through metabolic engineering, particularly by employing gene deletion and heterologous expression strategies in host organisms like Saccharomyces cerevisiae and Kluyveromyces marxianus. nih.gov A common approach involves the construction of a heterologous multispecies-derived reverse β-oxidation (rBOX) pathway. nih.govnih.gov This pathway is assembled by expressing a suite of enzymes from various organisms. For instance, a functional rBOX pathway can be created in S. cerevisiae using a β-ketothiolase (bktB) from Cupriavidus necator, a 3-hydroxyacyl-CoA dehydrogenase (paaH1) also from C. necator, a crotonase (crt) from Clostridium acetobutylicum, and a trans-2-enoyl-CoA reductase (ter) from Treponema denticola. nih.gov

In another example, a biosynthetic pathway for this compound was successfully constructed in Kluyveromyces marxianus by integrating combinations of seven different genes from bacteria and yeast, including AtoB, BktB, Crt, Hbd, MCT1, Ter, and TES1. nih.gov One engineered strain, containing AtoB, BktB, Crt, Hbd, and Ter, was able to produce 154 mg/L of this compound. nih.gov

To optimize production and prevent the degradation of the synthesized this compound, specific native genes in the host organism are often deleted. A key target for deletion is the FAA2 gene, which encodes a medium-chain fatty acyl-CoA ligase involved in peroxisomal β-oxidation. researchgate.net Deleting FAA2 prevents the breakdown of medium-chain fatty acids, thereby increasing the final titer of this compound. nih.govresearchgate.net This combination of expressing foreign genes to create a production pathway while deleting native genes that consume the product is a cornerstone of engineering microbial cell factories for this compound biosynthesis. nih.gov

Table 1: Genes Used in Heterologous Expression for this compound Production

Gene Enzyme Name Source Organism Role in Pathway
bktB β-ketothiolase Cupriavidus necator Condensation of acetyl-CoA
paaH1 3-hydroxyacyl-CoA dehydrogenase Cupriavidus necator Reduction of 3-ketoacyl-CoA
crt Crotonase (Enoyl-CoA hydratase) Clostridium acetobutylicum Dehydration of 3-hydroxyacyl-CoA
ter Trans-2-enoyl-CoA reductase Treponema denticola Reduction of enoyl-CoA
AtoB Acetyl-CoA acetyltransferase Escherichia coli Condensation of acetyl-CoA
Addressing Product Instability and Re-assimilation

A significant challenge in the microbial biosynthesis of this compound is the instability of the final product, which can be re-assimilated by the production host. nih.gov This issue was observed in an engineered K. marxianus strain where the produced this compound was consumed during fermentation. nih.gov The re-assimilation was attributed to the reverse activity of a key pathway enzyme, acetyl-CoA acetyltransferase (AtoB), which condenses two molecules of acetyl-CoA to form acetoacetyl-CoA as the first step in the pathway. nih.gov

To overcome this product instability, researchers have successfully replaced the problematic enzyme with an alternative. In the K. marxianus system, the AtoB gene was substituted with the MCT1 gene from Saccharomyces cerevisiae, which encodes a malonyl CoA-acyl carrier protein transacylase. nih.gov This strategic replacement led to a more stable production of this compound. The Mct1-mediated pathway provides a slower but more stable route for acetyl-CoA chain elongation, in contrast to the faster but reversible and unstable route mediated by AtoB. nih.gov This approach demonstrates that careful enzyme selection is crucial for preventing product loss and ensuring a stable and efficient biosynthetic pathway. nih.gov

Substrate Utilization and Broadening Substrate Spectrum

The choice of carbon substrate is a critical factor influencing the efficiency of this compound production in engineered microbes. The yeast Kluyveromyces marxianus is noted for its broad substrate spectrum, which is an advantageous trait for bioproduction as it does not require further engineering to utilize different sugars. snu.ac.kr Research has shown that changing the carbon source can dramatically impact product yield. For example, when the carbon source for an engineered K. marxianus strain was switched from glucose to galactose, the production of this compound increased from 101 mg/L to 154 mg/L. snu.ac.kr This is because yeast often consumes glucose rapidly, leading primarily to ethanol production, whereas other sugars can favor the flux through alternative biosynthetic pathways. snu.ac.kr

Similarly, engineered Saccharomyces cerevisiae has been used to produce this compound and its precursor, hexanoyl-CoA, from glucose. nih.gov Natural producers, such as Megasphaera elsdenii, can also utilize various substrates, including glucose, maltose, and lactate, to generate this compound. snu.ac.kr The ability to use a wide range of substrates, particularly those derived from non-food biomass, is a key goal in developing sustainable and cost-effective biorefinery processes for producing valuable chemicals like this compound.

Table 2: Effect of Substrate on this compound Production in Engineered K. marxianus

Carbon Source This compound Titer (mg/L)
Glucose 101
Enzyme Engineering for Specificity and Activity

Beyond heterologous expression, direct engineering of enzymes is a powerful strategy to enhance the specificity and activity of biosynthetic pathways for this compound production. Rational enzyme engineering approaches have been applied to the fatty acid synthase (FAS) complex. nih.gov By mutating specific residues involved in controlling the length of the fatty acid chain, the product spectrum of the FAS can be shifted away from long-chain fatty acids towards medium-chain fatty acids like this compound. nih.govnih.gov

Another target for engineering is the β-ketothiolase enzyme, encoded by the BktB gene, which is crucial for catalyzing the conversion of butyryl-CoA to 3-ketohexanoyl-CoA and acetyl-CoA to acetoacetyl-CoA. researchgate.net While few functional verifications of thiolases from microorganisms have been reported, the β-ketothiolase from C. necator has been successfully used in the synthesis of hexanoyl-CoA. researchgate.net Furthermore, acyl-CoA ligases, which activate carboxylic acids to their CoA esters, can be engineered to broaden their promiscuity. An acyl-CoA ligase from Pseudomonas chlororaphis was engineered to improve its activity with a diverse range of carboxylic acids, which can then be used in downstream biosynthetic pathways. acs.org These targeted modifications at the enzyme level are critical for optimizing metabolic flux and increasing the final yield of the desired product. tudelft.nl

Plant Biosynthesis and Related Pathways

Synthesis from Acetate

In plants, this compound is synthesized from acetate. nih.gov The activation of acetate to its thioester, acetyl-CoA, is a critical step for its entry into various metabolic pathways, including the de novo biosynthesis of fatty acids. nih.gov This activation is catalyzed by acetyl-CoA synthetase (ACS), an enzyme that has been identified as the dominant source of acetyl-CoA for fatty acid synthesis within plastids. nih.gov The efficient incorporation of labeled acetate into fatty acids by isolated chloroplasts supports the central role of this precursor in plant lipid metabolism. nih.gov The plastid-localized ACS metabolizes cellular acetate, channeling it into the production of fatty acids, including the C6 backbone of this compound. nih.gov

Relationship to C6-Family Green Leaf Volatiles

This compound is metabolically linked to the C6-family of green leaf volatiles (GLVs). nih.gov GLVs are compounds such as C6 aldehydes, alcohols, and esters that are responsible for the characteristic "green odor" of freshly cut leaves. mdpi.com These molecules are rapidly synthesized and emitted by plants in response to physical wounding or herbivore attacks. nih.govmdpi.com

The biosynthesis of C6-GLVs occurs via the lipoxygenase (LOX) pathway, which uses free fatty acids like linolenic and linoleic acid as precursors. mdpi.com An enzyme called hydroperoxide lyase (HPL) then cleaves these fatty acid hydroperoxides into a C6 aldehyde (like (Z)-3-hexenal) and a C12 oxo-acid. mdpi.com The C6-aldehydes can be further converted to other GLVs, such as hexenols. mdpi.com The connection between this compound and this pathway highlights its role within the broader network of plant defense and signaling molecules that are derived from fatty acid metabolism. nih.gov

Mammalian Metabolism and Physiological Roles of this compound

This compound, a six-carbon saturated fatty acid, is classified as a medium-chain fatty acid (MCFA), though it is sometimes considered a short-chain fatty acid (SCFA) due to its production by some gut bacteria and its ability to activate SCFA receptors. mdpi.combiorxiv.org It serves as both an energy source and a signaling molecule, playing distinct roles in mammalian physiology that influence energy balance, cellular function, and metabolic health. mdpi.comresearchgate.netnih.gov

Roles in Energy Storage, Cell Membrane Structure, and Signaling

As an energy source, this compound is readily metabolized. Unlike long-chain fatty acids, MCFAs are directly transported to the liver via the portal vein, where they can undergo rapid mitochondrial β-oxidation to produce acetyl-CoA for the citric acid cycle and subsequent ATP generation. biorxiv.org While not a primary molecule for long-term energy storage in the way that longer fatty acids are esterified into triglycerides in adipose tissue, it represents a quick source of cellular energy.

Regarding cell membrane structure, this compound is not a significant structural component. The physical properties of cellular membranes are heavily dependent on the length and saturation of the fatty acyl chains within their phospholipid bilayer. The relatively short length of this compound means its incorporation would alter membrane fluidity and integrity. However, studies have shown that the permeability of lipid bilayers to carboxylic acids increases as the acyl chain length increases, with this compound permeating much faster than shorter acids like acetic acid. nih.gov

As a signaling molecule, this compound is part of the broader class of free fatty acids (FFAs) that participate in numerous biological processes. mdpi.comresearchgate.netnih.gov FFAs can modulate gene expression and protein activity, influencing pathways related to energy expenditure and insulin secretion. mdpi.comresearchgate.netnih.gov The specific signaling functions of this compound are often mediated through its interaction with dedicated cell surface receptors, which are discussed in section 2.3.3.

Impact on Lipid and Glucose Metabolism

Research has demonstrated that this compound has a significant impact on both lipid and glucose metabolism, often showing beneficial effects in the context of diet-induced obesity and insulin resistance. mdpi.combiorxiv.orgresearchgate.netnih.gov

Lipid Metabolism: Dietary supplementation with this compound has been shown to prevent high-fat diet-induced obesity and fat accumulation in white adipose tissues in animal models. mdpi.comresearchgate.netnih.gov It also suppresses elevated plasma non-esterified fatty acid (NEFA) levels and reduces triglyceride content in the liver. mdpi.comresearchgate.netnih.gov Mechanistically, this compound appears to exert these effects in part by inhibiting lipogenesis rather than promoting fatty acid oxidation. mdpi.combiorxiv.org Studies have noted a decrease in the expression of genes involved in fatty acid biosynthesis, such as fatty acid synthase (Fasn), in adipose tissue following this compound administration. mdpi.combiorxiv.orgresearchgate.net

ParameterEffect of this compound Supplementation (in High-Fat Diet Models)Source
Body Weight Gain Prevented biorxiv.orgbiorxiv.org
Fat Accumulation (Adipose Tissue) Prevented mdpi.comresearchgate.netnih.gov
Hepatic Triglyceride Content Suppressed mdpi.combiorxiv.orgresearchgate.netnih.gov
Plasma NEFA Levels Suppressed mdpi.combiorxiv.orgresearchgate.netnih.gov
Lipogenesis Gene Expression (Fasn) Decreased mdpi.combiorxiv.org

Glucose Metabolism: this compound has demonstrated potent effects on maintaining glucose homeostasis. mdpi.comresearchgate.netnih.gov In mice on a high-fat diet, it improved hyperglycemia and attenuated hyperinsulinemia. mdpi.comresearchgate.netnih.govresearchgate.net Further testing revealed that oral administration of this compound significantly enhances glucose tolerance and insulin sensitivity. mdpi.comresearchgate.netnih.govresearchgate.net One of the mechanisms contributing to this effect is the increased level of plasma glucagon-like peptide-1 (GLP-1), an incretin hormone that promotes insulin secretion. mdpi.comresearchgate.netnih.govresearchgate.net Studies comparing it to butyric acid found that while both fatty acids could improve hyperinsulinemia, only this compound significantly improved hyperglycemia, suggesting it is more potent in regulating glucose metabolism. mdpi.combiorxiv.orgresearchgate.netnih.gov

Interaction with SCFA Receptors (GPR41, GPR43)

A key mechanism through which this compound exerts its metabolic effects is by acting as a ligand for G protein-coupled receptors GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2). biorxiv.orgnih.govfrontiersin.org These receptors are activated by short- and medium-chain fatty acids and are expressed in various tissues, including the intestines, adipose tissue, and immune cells. frontiersin.orgnih.gov

Activation of GPR41 and GPR43 initiates intracellular signaling cascades. nih.gov GPR43, for instance, can couple to both Gq and Gi/o proteins, leading to an increase in intracellular calcium and a decrease in cAMP production, respectively. nih.gov These signaling events can influence a variety of cellular responses. In enteroendocrine cells, the activation of these receptors by fatty acids can stimulate the secretion of gut hormones like GLP-1 and Peptide YY, which play roles in glucose homeostasis and appetite regulation. researchgate.net The beneficial metabolic effects of SCFAs and this compound have been shown to be dependent on these receptors, as the effects are abolished in mice with genetic deletion of GPR41. nih.gov

ReceptorAlternative NamePrimary LigandsKey Signaling PathwaysKnown Physiological Outcomes
GPR41 FFAR3Propionate, Butyrate, this compoundGi/o couplingPromotion of energy expenditure, gut hormone release
GPR43 FFAR2Acetate, Propionate, Butyrate, this compoundGi/o and Gq couplingRegulation of inflammation, adipogenesis, gut hormone release

Synthesis and Derivatization Methodologies

Chemical Synthesis Routes

Chemical synthesis provides versatile pathways to hexanoic acid and its derivatives through reactions like esterification, condensation, and functional group transformations.

Esterification is a fundamental reaction for converting carboxylic acids, such as this compound, into esters. This process typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. azjm.orgchemguide.co.uk Common catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible and often requires heating to proceed at a reasonable rate. chemguide.co.uk

For instance, the esterification of this compound with various aliphatic alcohols can be catalyzed by proton ionic liquids, which are considered "green" catalysts due to their low volatility and high acidity. azjm.org The synthesis of esters like ethyl hexanoate (B1226103) is significant as it is widely used in the food, beverage, and cosmetic industries for its fruity aroma. asianpubs.org

The general equation for the esterification of a carboxylic acid (RCOOH) with an alcohol (R'OH) is: RCOOH + R'OH ⇌ RCOOR' + H₂O chemguide.co.uk

Condensation reactions are pivotal in building more complex molecules from simpler ones. The Claisen condensation, for example, involves the dimerization of two esters in the presence of a base to form a β-ketoester. libretexts.org A similar intramolecular reaction, known as the Dieckmann condensation or Dieckmann cyclization, occurs with diesters to produce cyclic β-keto esters. libretexts.orgwikipedia.org This reaction is particularly effective for forming stable five- and six-membered rings. libretexts.orgwikipedia.org

The mechanism involves the deprotonation of an α-hydrogen to form an enolate, which then attacks the carbonyl carbon of the other ester group within the same molecule. libretexts.org This is followed by the elimination of an alkoxide, leading to the cyclic product. libretexts.org

Aldol (B89426) condensation is another important type of condensation reaction. For example, the synthesis of 2-ethylthis compound can begin with the aldol condensation of butyraldehyde (B50154). atamanchemicals.comwikipedia.orgatamanchemicals.com

Functional group transformations are essential for converting one functional group into another, thereby creating a variety of derivatives. For carboxylic acids like this compound, key transformations include:

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). organic-synthesis.comelte.hu

Conversion to Acyl Halides: The hydroxyl group of a carboxylic acid can be replaced by a halogen to form an acyl halide. Thionyl chloride (SOCl₂) is a common reagent for this transformation. msu.edu

Conversion to Amides and Anhydrides: These transformations often require high temperatures, but milder methods are available. msu.edu

Hydrolysis of Nitriles: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. This method is useful for preparing carboxylic acids from alkyl halides. libretexts.org

These transformations allow for the synthesis of a wide array of compounds from a carboxylic acid starting material. organic-synthesis.comontosight.ai

The versatility of this compound as a building block is demonstrated by the synthesis of its various derivatives.

2-(4-indanyloxy)-hexanoic acid: The synthesis involves attaching an indanyloxy group to the this compound backbone at the 2-position. ontosight.ai

2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-hexanoic acid: The synthesis of this derivative has been a subject of study, though specific details are limited in the provided context.

2-ethyl-1-hexanoic acid: This compound is produced industrially from propylene. atamanchemicals.comwikipedia.orgatamanchemicals.comatamanchemicals.com Propylene is first hydroformylated to butyraldehyde. atamanchemicals.comwikipedia.orgatamanchemicals.com An aldol condensation of butyraldehyde yields 2-ethylhexenal, which is then hydrogenated to 2-ethylhexanal (B89479). atamanchemicals.comwikipedia.orgatamanchemicals.comatamanchemicals.com Finally, oxidation of 2-ethylhexanal produces 2-ethyl-1-hexanoic acid. atamanchemicals.comwikipedia.orgatamanchemicals.comatamanchemicals.comgoogle.com An alternative method involves the electrochemical oxidation of 2-ethyl-1-hexanol. osti.gov

6-aryl-4-oxohexanoic acids: These derivatives are synthesized through a condensation reaction between an appropriate aryl aldehyde and levulinic acid, catalyzed by piperidine (B6355638) and acetic acid in toluene. benthamdirect.comresearchgate.net This yields 6-aryl-4-oxohex-5-enoic acids, which are then reduced by catalytic hydrogenation using palladium on carbon to produce the final 6-aryl-4-oxohexanoic acids. benthamdirect.comresearchgate.netvulcanchem.com

2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)this compound derivatives: A series of these derivatives were synthesized via a classical nucleophilic aromatic substitution (SNAr) reaction. nih.gov This involved reacting halogenated pyridines with 6-methoxybenzothiazole-2-one. nih.gov The resulting structures were confirmed by NMR and MS analysis. nih.gov

6-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-4-methyl-hexanoic acid monosodium salt: The synthesis of the parent acid involves the reaction of (5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methanone with 4-amino-2-butenoic acid in the presence of sodium hydrogencarbonate in methanol. prepchem.com

6-{[(cyclohexylamino)carbonyl]amino}this compound: This compound is a derivative of the FDA-approved orphan drug 6-aminothis compound (6AHA). nih.govontosight.ai The synthesis of 6AHA itself can be achieved biochemically from cyclohexane (B81311) through a multi-step enzymatic cascade. nih.gov Research is ongoing into the synthesis and biological effects of its derivatives. ontosight.ai

Enzymatic Synthesis and Biocatalysis

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis.

Lipases are enzymes widely used to catalyze the esterification of fatty acids like this compound. acs.org This biocatalytic approach is often preferred because it occurs under mild conditions and can lead to products with a more "natural" quality, which is particularly important in the food and fragrance industries. asianpubs.org

Studies have investigated the kinetics of lipase-catalyzed esterification of this compound with ethanol (B145695) in solvent-free systems. ijcce.ac.ir Lipase (B570770) from Candida rugosa has been shown to be effective for synthesizing ethyl hexanoate. ijcce.ac.ir The reaction rate can often be described by a Ping-Pong Bi-Bi mechanism, with competitive inhibition by both the acid and alcohol substrates. ijcce.ac.ir

The efficiency of lipase-catalyzed reactions can be influenced by several factors, including pH, temperature, and water content. ijcce.ac.irnih.gov For example, the highest yield for ethyl hexanoate synthesis with Candida rugosa lipase was achieved at a pH of 5.2. ijcce.ac.ir Lipases can also be used in microemulsion systems to enhance reaction rates and yields. asianpubs.org For instance, using a lipase in a dodecylbenzenesulfonic acid (DBSA) microemulsion system significantly improved the conversion of this compound to ethyl hexanoate compared to the reaction without the enzyme. asianpubs.org

Research has also explored the use of lipases for esterification with different alcohols and fatty acids of varying chain lengths. acs.orgnih.gov For example, when reacting glycerol (B35011) with short-chain this compound, the monoester is the predominant product at equilibrium in the absence of a solvent. nih.gov

Enzyme Selection and Optimization (e.g., Candida antarctica lipase B, Rhizomucor miehei lipase)

The selection of an appropriate enzyme is a critical factor in the efficient synthesis of this compound esters. Lipases are the most commonly employed enzymes for this purpose, with Candida antarctica lipase B (CALB) and Rhizomucor miehei lipase (RML) being prominent examples due to their distinct specificities and stabilities. mdpi.comrepec.org

Candida antarctica lipase B is a non-specific lipase, meaning it does not show a strong preference for the position of the fatty acid on the glycerol backbone. repec.org This characteristic, combined with its high stability, makes it a versatile and widely used biocatalyst. researchgate.net For instance, in the synthesis of ethyl hexanoate, Novozym 435, an immobilized form of CALB, has been effectively used. researchgate.net Studies have shown that CALB can be 105 times more selective for alcohol groups over thiol groups, highlighting its ability to differentiate between chemical functionalities. mdpi.com

Rhizomucor miehei lipase, in contrast, is an sn-1,3 specific lipase, meaning it preferentially hydrolyzes esters at the first and third positions of a triglyceride. mdpi.comrepec.org This specificity can be advantageous in reactions where regioselectivity is crucial. mdpi.com In the synthesis of ethyl hexanoate via transesterification in n-hexane, RML demonstrated higher specificity compared to several other lipases. oup.com Both CALB and RML are serine hydrolases that catalyze the reversible hydrolysis of esters. nih.gov

Optimization of reaction conditions is essential to maximize the yield and efficiency of enzymatic synthesis. Key parameters that are often optimized include temperature, substrate molar ratio, and enzyme concentration. For the RML-catalyzed synthesis of ethyl hexanoate, the optimal temperature range was found to be 45–55 °C, with enzyme deactivation occurring at temperatures above 60 °C. oup.com Research on the co-immobilization of CALB and RML has shown that this combination can lead to enhanced thermal stability and improved performance in biodiesel production from palm oil. repec.org

EnzymeTypeOptimal Temperature (Esterification)Key Characteristics
Candida antarctica lipase B (CALB) Non-specific~50 °C researchgate.netHigh stability, versatile, selective for alcohol groups. mdpi.comresearchgate.net
Rhizomucor miehei lipase (RML) sn-1,3 specific45–55 °C oup.comHigh specificity for certain transesterification reactions. oup.com

Ultrasound-Assisted Enzymatic Synthesis

Ultrasound has emerged as a valuable tool for intensifying enzymatic reactions, including the synthesis of this compound esters. The application of ultrasonic waves can enhance mass transfer rates and, in some cases, positively influence enzyme conformation, leading to accelerated reaction times and increased conversion rates. shokubai.orgnih.gov

In the lipase-catalyzed synthesis of ethyl hexanoate in a solvent-free system, ultrasound assistance significantly reduced the reaction time. shokubai.org A conversion of 94.25% was achieved in just 40 minutes, compared to 120 minutes for the conventional process without ultrasound. shokubai.org This intensification is attributed to the ability of ultrasound to overcome mass transfer limitations. shokubai.org

The effectiveness of ultrasound is dependent on parameters such as power, frequency, and duty cycle. While sufficient ultrasound intensity can enhance reaction rates, very high intensity can lead to enzyme inactivation. shokubai.orgresearchgate.net For the synthesis of ethyl hexanoate, an optimal ultrasound power of 60 W at a frequency of 25 kHz and a 50% duty cycle was identified. shokubai.org It is crucial to carefully select the sonication conditions to improve enzyme activity and stability. nih.gov Research on the synthesis of isoamyl acetate (B1210297) demonstrated that short-duration, low-intensity ultrasonic treatment is more likely to enhance enzyme activity. nih.gov

ParameterOptimized Value for Ethyl Hexanoate SynthesisImpact
Ultrasound Power 60 W shokubai.orgAffects the rate of the enzymatic reaction; too high can cause inactivation. shokubai.org
Frequency 25 kHz shokubai.orgInfluences the cavitation effects that enhance mass transfer. shokubai.org
Duty Cycle 50% shokubai.orgDetermines the proportion of time the ultrasound is active. shokubai.org
Reaction Time 40 minutes shokubai.orgSignificantly reduced compared to conventional methods. shokubai.org
Conversion Rate 94.25% shokubai.orgHigher than the conventional process in a shorter time. shokubai.org

Production of 6-oxothis compound from 6-aminothis compound

A notable derivatization of this compound is the enzymatic production of 6-oxothis compound from 6-aminothis compound. This bioconversion is significant as 6-oxothis compound is a valuable precursor for the synthesis of functionalized polycaprolactones (PCLs), which have applications in the biomedical field. oup.comresearchgate.net

This transformation is catalyzed by an ω-amino group-oxidizing enzyme (ω-AOX) derived from the fungus Phialemonium sp. AIU 274. oup.comnih.gov This enzyme exhibits oxidase activity towards a variety of ω-amino compounds, including ω-aminocarboxylic acids. oup.com The ω-AOX efficiently catalyzes the oxidative deamination of 6-aminothis compound to produce 6-oxothis compound. oup.com

Under optimized conditions, this enzymatic method can achieve a 100% yield. oup.comnih.gov The optimal reaction conditions involve incubating 6-aminothis compound with the ω-AOX enzyme and catalase at a temperature of 30°C and a pH of 7.0. oup.comnih.gov The inclusion of catalase is crucial to neutralize the hydrogen peroxide byproduct, which can otherwise inactivate the enzyme. This enzymatic approach offers a safer and more environmentally friendly alternative to chemical synthesis methods, which often require hazardous reagents and expensive starting materials. oup.comresearchgate.net

ReactantEnzymeProductYieldOptimal Conditions
6-aminothis compound ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. AIU 274 oup.com6-oxothis compound oup.com100% oup.comnih.gov30°C, pH 7.0, with catalase. oup.comnih.gov

Advanced Research on Biological Activities and Mechanisms

Antimicrobial and Antifungal Properties

Hexanoic acid exhibits a broad spectrum of antimicrobial and antifungal activities, directly inhibiting the growth of several economically important plant pathogens.

Activity against Plant Pathogens

Research has demonstrated the efficacy of this compound against a range of plant pathogens, including fungi and bacteria.

Fusarium oxysporum f. sp. lycopersici : This soil-borne fungus is the causal agent of vascular wilt disease in tomatoes, leading to substantial yield losses. ijpbs.comijpbs.com In-vitro studies have shown that this compound can significantly inhibit the mycelial growth of Fusarium oxysporum f. sp. lycopersici. ijpbs.comijpbs.com For instance, a 0.2% concentration of this compound resulted in a 65.7% inhibition of mycelial growth, highlighting its potential as an antifungal agent to control this devastating disease. ijpbs.comijpbs.com

Botrytis cinerea : Known as the grey mould fungus, Botrytis cinerea infects a wide array of plant species, causing significant pre- and post-harvest losses. nih.gov this compound has been shown to protect tomato plants against this necrotrophic fungus. apsnet.orgapsnet.org Studies have revealed that this compound treatment can reduce the incidence of the disease. frontiersin.org It has been demonstrated to suppress both the mycelial growth and spore germination of B. cinerea. researchgate.net

Alternaria alternata : This fungus is responsible for brown spot disease in citrus and other crops. ppjonline.org this compound has been found to be effective in controlling A. alternata. researchgate.net In 'Fortune' mandarin, for example, it has been shown to induce resistance against this pathogen. mdpi.com Research indicates that this compound treatment can lead to smaller lesions and provide protection for an extended period. mdpi.com

Xanthomonas citri subsp. citri : This bacterium is the causative agent of citrus canker, a severe disease affecting citrus production worldwide. cabidigitallibrary.org this compound has demonstrated antibacterial activity against Xanthomonas citri subsp. citri. mdpi.comiobc-wprs.org Studies have determined its minimal inhibitory concentration and shown its ability to reduce the number of citrus canker lesions on leaves. nih.gov It has been identified as a potential alternative to copper-based treatments for managing this disease. cabidigitallibrary.orgnih.govagriculturejournal.org

Table 1: Inhibitory Effects of this compound on Various Plant Pathogens

Pathogen Host Plant(s) Observed Effects of this compound
Fusarium oxysporum f. sp. lycopersici Tomato Inhibition of mycelial growth. ijpbs.comijpbs.com
Botrytis cinerea Tomato, Various Protection against infection, reduction in disease incidence. apsnet.orgapsnet.orgfrontiersin.org
Alternaria alternata Citrus, Various Induction of resistance, reduction in lesion size. ppjonline.orgresearchgate.netmdpi.commdpi.com
Xanthomonas citri subsp. citri Citrus Antibacterial activity, reduction in canker lesions. mdpi.comiobc-wprs.orgnih.gov

Mechanisms of Antimicrobial Action

The primary mechanism of this compound's antimicrobial action involves targeting the cell membrane of the pathogen. researchgate.net This interaction disrupts the membrane's integrity and vital functions. The lipophilic nature of this compound allows it to insert into the lipid bilayer of the microbial cell membrane. mdpi.com This insertion can lead to a cascade of detrimental effects, including disruption of the electron transport chain and oxidative phosphorylation, which are crucial for cellular energy production. researchgate.net Furthermore, this membrane disruption can impair nutrient uptake, inhibit enzyme activity, and ultimately lead to cell lysis. researchgate.net This non-specific mode of action, targeting a fundamental component of the microbial cell, makes the development of resistance less likely compared to antibiotics with highly specific targets. researchgate.netnih.gov

Plant Resistance Induction and Priming

Beyond its direct antimicrobial effects, this compound is a potent inducer of plant resistance, functioning as a priming agent that prepares the plant for a more rapid and robust defense response upon pathogen attack. frontiersin.orgresearchgate.net This priming effect leads to a state of enhanced defensive capacity throughout the plant. nih.gov

Activation of Defense Pathways

This compound has been shown to activate key plant defense signaling pathways, including those regulated by salicylic (B10762653) acid, jasmonic acid, and oxylipins. mdpi.comfrontiersin.orgfrontiersin.org

Salicylic Acid (SA) Pathway : The SA pathway is primarily associated with resistance against biotrophic and hemibiotrophic pathogens. nih.gov this compound treatment can lead to an increase in the expression of SA marker genes, such as PR1 and PR5, indicating a boost in this signaling pathway. nih.govresearchgate.net This activation is crucial for establishing both local and systemic resistance. frontiersin.org

Jasmonic Acid (JA) Pathway : The JA pathway is central to defense against necrotrophic pathogens and insect herbivores. mdpi.com this compound has been demonstrated to induce the JA signaling pathway, leading to the accumulation of defense-related compounds. apsnet.orgapsnet.orgiobc-wprs.org In tomato plants, for instance, this compound-induced resistance against Botrytis cinerea is associated with the enhanced accumulation of the bioactive molecule jasmonoyl-isoleucine (JA-Ile) upon infection. apsnet.orgapsnet.orgmdpi.com

Oxylipin Pathway : Oxylipins are lipid-derived signaling molecules that play a critical role in plant defense. This compound treatment can modulate the oxylipin pathway. apsnet.orgnih.gov For example, upon infection, this compound-treated tomato plants show an induction of 12-oxo-phytodienoic acid (OPDA), an important signaling molecule with its own antimicrobial properties. apsnet.orgapsnet.org

Induction of Callose Deposition

A key mechanism in this compound-induced resistance is the priming of callose deposition at the site of pathogen attack. mdpi.comfrontiersin.orgfrontiersin.org Callose, a β-1,3-glucan polymer, is deposited at the cell wall and acts as a physical barrier, reinforcing the cell wall and impeding pathogen penetration. frontiersin.orgnih.gov this compound treatment does not typically induce callose deposition on its own but primes the plant to deposit callose more rapidly and in greater amounts upon infection. apsnet.org This enhanced callose deposition has been observed in various plant-pathogen interactions, including tomato against Botrytis cinerea and sweet orange against Xanthomonas citri. apsnet.orgmdpi.com

Role in Systemic Acquired Resistance

The priming effect of this compound contributes to the development of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum resistance that is effective throughout the plant. researchgate.netresearchgate.net By activating defense pathways and priming for rapid responses like callose deposition, this compound prepares distant, untreated parts of the plant to better withstand subsequent pathogen attacks. nih.govfrontiersin.org This systemic effect is a hallmark of induced resistance and highlights the role of this compound as a signaling molecule that can trigger a plant-wide state of alert. researchgate.net

Impact on Plant Redox State

This compound (Hx) has been shown to play a significant role in modulating the redox state of plants, particularly under conditions of stress. Research indicates that Hx can prime redox-related genes, leading to an anti-oxidant protective effect, which is crucial for limiting infections, especially by necrotrophic pathogens. ontosight.aiwiserpub.com This priming effect helps plants to better manage oxidative stress, a common consequence of pathogen attacks. researchgate.net

Studies on tomato plants have revealed that treatment with this compound can alleviate oxidative stress upon infection with Botrytis cinerea. ontosight.aiontosight.ai While pathogen infection typically leads to an accumulation of reactive oxygen species (ROS), which can cause cellular damage, Hx-treated plants exhibit a reduced and more localized accumulation of ROS around infection sites. ontosight.ai This is accompanied by higher ratios of reduced to oxidized forms of key antioxidants, namely glutathione (B108866) (GSH) and ascorbate (B8700270) (AsA). ontosight.ai The ascorbate-glutathione cycle is a major hub for ROS detoxification in plants, and by maintaining these antioxidant pools in a reduced state, this compound enhances the plant's capacity to scavenge harmful ROS. ontosight.ainih.gov

Specifically, microarray data from Hx-treated tomato plants showed the induction of numerous genes related to oxidative stress control. ontosight.ai This includes the induction of genes responsible for the biosynthesis of ascorbate and glutathione. ontosight.ai For instance, Hx treatment promotes the synthesis of cysteine, a precursor for glutathione production, which in turn contributes to redox balancing. Current time information in Bangalore, IN. Furthermore, the expression of glutathione S-transferase (GST), an enzyme involved in detoxification, is induced in Hx-treated melon cotyledons, which helps in reducing the oxidative damage caused by viral infections. researchgate.net This modulation of the cellular redox state is a key component of the induced resistance triggered by this compound. researchgate.net

The table below summarizes the effect of this compound (Hx) and its derivative, this compound 2-(diethylamino) ethyl ester (DA-6), on key antioxidant components in plants under stress conditions.

CompoundPlantStressorEffect on AntioxidantsReference
This compound (Hx)TomatoBotrytis cinereaHigher ratios of reduced to oxidized glutathione and ascorbate. ontosight.ai
This compound (Hx)TomatoBotrytis cinereaInduces expression of genes for ascorbate and glutathione biosynthesis. ontosight.ai
This compound (Hx)MelonMelon Necrotic Spot Virus (MNSV)Induces Glutathione S-transferase (GST) expression. researchgate.net
This compound 2-(diethylamino) ethyl ester (DA-6)StrawberryChilling stressMaintained higher Superoxide Dismutase (SOD), Catalase (CAT), and Ascorbate Peroxidase (APX) activity; enhanced Ascorbate (AsA) and Glutathione (GSH) content. google.com

Potential as "Vaccines" for Plant Health

This compound is increasingly being recognized for its potential to act as a "vaccine" for plants, a concept rooted in its ability to prime the plant's immune system for a more robust and rapid defense response upon subsequent pathogen attack. Current time information in Bangalore, IN.eurjchem.comontosight.ai This process, known as priming or induced resistance (IR), does not involve direct killing of the pathogen but rather prepares the plant to defend itself more effectively. ontosight.aiwiserpub.com Unlike synthetic chemicals, this compound is a natural plant metabolite, making it an attractive option for sustainable agriculture. Current time information in Bangalore, IN.jocpr.com

The "vaccination" effect of this compound is broad-spectrum, providing protection against a wide range of pathogens, including fungi like Botrytis cinerea and bacteria such as Pseudomonas syringae and Xanthomonas citri. ontosight.aiontosight.ai The mechanism of action involves the activation of the two major defense signaling pathways in plants: the salicylic acid (SA) pathway, typically induced by biotrophic and hemibiotrophic pathogens, and the jasmonic acid (JA) pathway, which is often associated with defense against necrotrophic pathogens and insect herbivores. Current time information in Bangalore, IN.

Upon treatment with this compound, plants exhibit a primed state. For example, in tomato plants, Hx-induced resistance against B. cinerea is associated with the priming of callose deposition at the site of infection, which acts as a physical barrier to pathogen ingress. scielo.br This response is dependent on intact JA and abscisic acid (ABA) signaling pathways. scielo.br Furthermore, Hx treatment leads to the accumulation of JA precursors and the bioactive JA-isoleucine (JA-Ile) upon infection. scielo.br

Against the bacterium Pseudomonas syringae, this compound treatment in tomato plants has been shown to counteract the pathogen's manipulation of the plant's hormone signaling. mdpi.com It boosts the SA signaling pathway, which is often suppressed by the pathogen, while also modulating the oxylipin pathway. mdpi.com This demonstrates that this compound can prime different defense mechanisms depending on the type of pathogen encountered. researchgate.net

The following table provides examples of the protective effects of this compound against various plant pathogens, illustrating its potential as a plant "vaccine".

Host PlantPathogenKey Primed Defense MechanismsReference
TomatoBotrytis cinerea (fungus)Callose deposition, JA-signaling pathway activation. scielo.br
TomatoPseudomonas syringae (bacterium)SA-signaling pathway boost, inhibition of pathogen-mediated stomatal reopening. mdpi.com
ArabidopsisBotrytis cinerea (fungus)JA-signaling pathway changes. ontosight.ai
CitrusAlternaria alternata (fungus)Callose deposition, JA-signaling pathway. ontosight.ai
CitrusXanthomonas citri (bacterium)Callose deposition, induction of JA marker genes. ontosight.ai
MelonMelon Necrotic Spot Virus (MNSV)Callose deposition, SA and OPDA accumulation. researchgate.net

Pharmacological and Therapeutic Potential of Derivatives

Anti-inflammatory Activities

Derivatives of this compound have emerged as a promising class of compounds with significant anti-inflammatory properties. ontosight.aiontosight.aiontosight.ai Research has explored various structural modifications of the this compound backbone to enhance its therapeutic potential.

One area of investigation involves the synthesis of 6-aryl-4-oxohexanoic acids. researchgate.net These compounds have been evaluated using in vivo models, such as the carrageenan-induced rat paw edema test, a standard assay for acute inflammation. researchgate.net Certain derivatives in this series demonstrated higher anti-inflammatory activity than the established non-steroidal anti-inflammatory drug (NSAID) fenbufen (B1672489) at the same dose. researchgate.net

Another class of derivatives includes those incorporating heterocyclic structures, which are known to be pharmacologically active. For instance, pyrimidine (B1678525) derivatives of this compound have been synthesized and evaluated as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory cascade. rsc.org Specifically, 2-[(4,6-diphenethoxypyrimidin-2-yl)thio]this compound and its analogues have shown potent 5-LOX inhibition. rsc.org Similarly, methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate derivatives have demonstrated excellent anti-inflammatory activity, in some cases superior to the reference drug diclofenac. eurjchem.com

Furthermore, the anti-inflammatory effects of cupressic acid derivatives, which contain a labdane (B1241275) diterpene structure, have been investigated. tandfonline.com These compounds were shown to downregulate the expression of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells, indicating their potential to mitigate inflammatory responses. tandfonline.com The synthesis of amidine and hydrazone derivatives has also yielded compounds with good anti-inflammatory and analgesic activities. nih.gov

The table below summarizes the anti-inflammatory activity of selected this compound derivatives.

Derivative ClassExample Compound/SeriesMechanism/AssayFindingReference
6-Aryl-4-oxohexanoic acids6-Aryl-4-oxohex-5-enoic acidsCarrageenan-induced rat paw edemaHigher in vivo activity compared to fenbufen. researchgate.net
Pyrimidine derivatives2-[(4,6-diphenethoxypyrimidin-2-yl)thio]this compound derivatives5-Lipoxygenase (5-LOX) inhibitionPotent 5-LOX inhibitors. rsc.org
Ketoxime beta-aryl methyl hexanoatesMethyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoatesIn vitro anti-inflammatory assayExcellent activity, better than diclofenac. eurjchem.com
Cupressic acid derivativesDerivatives 1, 2, and 3Downregulation of COX-2 and IL-6 in RAW264.7 cellsSignificant attenuation of LPS-stimulated IL-6 level. tandfonline.com
Amidine and hydrazone derivativesCompounds 3e, 3f, and 5eCarrageenan-induced paw oedema assayGood anti-inflammatory activity (37-52% inhibition). nih.gov

Antioxidant Properties

Derivatives of this compound have been investigated for their antioxidant potential, with studies demonstrating that structural modifications can lead to significant free radical scavenging activity. ontosight.ai The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. aip.orgresearchgate.net

One study focused on the enzymatic synthesis of phenolic esters of this compound, such as vanillyl hexanoate (B1226103). researchgate.netmdpi.com The antioxidant activity of these esters was found to be dependent on the presence and position of hydroxyl groups on the aromatic ring. researchgate.netmdpi.com Vanillyl hexanoate, for example, exhibited high antioxidant activity, comparable to the synthetic antioxidant butylated hydroxytoluene (BHT). mdpi.com

Another class of derivatives, urea (B33335)/thiourea (B124793) derivatives of 5-methyl-3-(urediomethyl)-hexanoic acid, has also been synthesized and screened for antioxidant activity. aip.org The results indicated that the thiourea derivatives were generally more potent antioxidants than their urea counterparts. aip.org

Furthermore, a study on the hexanoic extract of Rhaponticum acaule, which is rich in terpenoids, revealed very powerful antioxidant activity. researchgate.netmdpi.com The extract showed a significantly lower IC50 value (the concentration required to scavenge 50% of DPPH radicals) than the standard antioxidant, ascorbic acid, indicating superior activity. mdpi.com Similarly, 1,5-benzothiazepin-4-(5H)-one derivatives have demonstrated excellent free-radical scavenging activities in the nitric oxide (NO) assay, proving to be more potent than BHT. jocpr.com

The antioxidant properties of selected this compound derivatives are highlighted in the table below.

Derivative/ExtractAssay(s)Key FindingReference
Vanillyl hexanoateDPPH, CUPRAC, Crocin Bleaching AssayHigh antioxidant activity, comparable to BHT. researchgate.netmdpi.com
Thiourea derivatives of 5-methyl-3-(urediomethyl)-hexanoic acidDPPH, FRAPMore potent than corresponding urea derivatives. aip.org
Hexanoic extract of Rhaponticum acauleDPPHIC50 value of 12.5 µg/mL, superior to ascorbic acid (23.5 µg/mL). mdpi.com
1,5-Benzothiazepin-4-(5H)-one derivativesDPPH, Nitric Oxide (NO) ScavengingExcellent free-radical scavenging, more potent than BHT in NO assay. jocpr.com
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesDPPH Radical ScavengingCompound 20 exhibited potent antioxidant properties. mdpi.com

Anticancer Properties

A growing body of research indicates that various derivatives of this compound possess significant cytotoxic activity against a range of cancer cell lines, positioning them as potential candidates for anticancer drug development. ontosight.aiontosight.aiontosight.ai

One notable example is the hexanoate derivative of betulinic acid, a natural triterpene. scielo.br Studies have shown that this derivative exhibits potent cytotoxic activity against several human tumor cell lines, including colon adenocarcinoma (HCT-116), glioblastoma (SF-295), leukemia (HL-60), and prostate carcinoma (PC-3). scielo.br

Anthraquinone (B42736) derivatives of this compound have also demonstrated promising anticancer effects. researchgate.netresearchgate.net For instance, a this compound derivative of 2-hydroxy anthraquinone showed excellent anticancer activity against the human breast cancer cell line MCF-7, with a GI50 (concentration for 50% growth inhibition) value of 1.0 nM. researchgate.netresearchgate.net Another study synthesized novel ametantrone (B1665964) derivatives by reacting 1,4-diamino-anthraquinone with 6-amino this compound. nih.gov These derivatives inhibited the growth of cancer cells at micromolar concentrations, with the compound having a longer side chain showing greater cytotoxicity, likely due to better intercalation with DNA. nih.gov

Furthermore, peptides incorporating amino this compound have been developed and tested for their anticancer potential. Dimeric peptides containing L-Ornithine (Orn) or D-Arginine (Arg) residues and amino this compound (Ahx) exhibited potent and selective cytotoxic effects against colon, prostate, and cervical cancer cells with minimal toxicity to non-cancerous cells. researchgate.net In another study, fractions from a hexane (B92381) extract of Lasiosphaera nipponica, containing esters of fatty acids, showed good cytotoxic activity against murine lymphocytic leukaemia (P388) and human leukaemia (HL60) cancer cell lines. wiserpub.com

The table below presents data on the anticancer activity of various this compound derivatives.

DerivativeCancer Cell Line(s)Activity/FindingReference
Betulinic acid hexanoateHCT-116 (colon), SF-295 (glioblastoma), HL-60 (leukemia), PC-3 (prostate)Inhibited tumor cell growth by over 70% at 25 µg/mL. scielo.br
2-Hydroxy anthraquinone-hexanoic acid conjugateMCF-7 (breast)GI50 value of 1.0 nM. researchgate.netresearchgate.net
6-Amino-hexanoic acid [4-(5-amino-pentanoylamino)-9,10-dioxo-9,10-dihydro-anthracen-1-yl]-amideKB, Hela, MDA-MB-468, K562Inhibited cancer cell growth at micromolar concentrations; more cytotoxic than similar derivative with shorter side chain. nih.gov
Dimeric peptide: (R-Orn-WQWRFKKLG)2-K-AhxCaco-2, HT-29 (colon); DU-145 (prostate); HeLa (cervical)Potent and selective cytotoxic effects with minimal toxicity to non-cancerous cells. researchgate.net
Fractions from Lasiosphaera nipponica n-hexane extractP388 (murine leukaemia), HL60 (human leukaemia)Good activity with IC50 values of 9.8-19.4 µg/mL (P388) and 16.2-18.2 µg/mL (HL60). wiserpub.com
6-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)this compound hydrobromideMCF-7 (breast), PC-3 (prostate)Significant cytotoxic effects with IC50 values in the low micromolar range.

Drug Delivery Systems and Biomaterials

This compound and its derivatives are increasingly being utilized in the development of advanced drug delivery systems and biomaterials due to their versatile chemical properties. ontosight.ai These applications aim to improve drug solubility, stability, and targeted delivery to specific sites within the body.

In the realm of drug delivery, this compound is used in the formulation of self-emulsifying drug delivery systems (SEDDS). google.com These systems are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, which can enhance the oral bioavailability of poorly soluble drugs.

Furthermore, this compound derivatives are employed in the creation of functionalized nanoparticles for targeted drug delivery. acs.org For example, amphiphilic chitosan (B1678972), double-grafted with this compound and polyethylene (B3416737) glycol (PEG), has been developed as a non-viral gene carrier. acs.org These nanomicelles can effectively encapsulate and protect plasmid DNA, while the PEG component helps to reduce non-specific protein adsorption, and the this compound component enhances cellular uptake. acs.org Similarly, nanoparticles made from polymers like poly(lactic-co-glycolic acid) (PLGA) can be functionalized with targeting ligands, and initiators such as tin(II) bis(2-ethyl hexanoate) are used in the synthesis of these polymers. mdpi.commdpi.com

This compound derivatives are also being explored for the development of novel biomaterials. For instance, electrospun chitosan membranes treated with this compound have been evaluated for their cytocompatibility with fibroblasts, suggesting their potential use in wound care and tissue regeneration applications. researchgate.net Hyaluronic acid (HA), a major component of the extracellular matrix, can be chemically modified with various compounds, including derivatives of fatty acids, to create biocompatible hydrogels. nih.gov These HA-based biomaterials can be used as injectable vehicles for cell and molecule delivery in regenerative medicine. nih.gov

Role in Neurological Disorders

Emerging research suggests a potential role for medium-chain fatty acids (MCFAs), including this compound, in the context of neurological disorders. These conditions are often characterized by progressive neuronal dysfunction and death. nih.gov While direct research on this compound's specific effects on autophagy and mitochondrial function in aging and neurodegenerative diseases is not extensively documented, related MCFAs like octanoic acid have shown the ability to stimulate autophagy, a cellular process that clears damaged components and is implicated in lifespan extension in Drosophila. nih.gov

Metabolic dysfunction, particularly altered glucose and lipid metabolism in the brain, is a known factor in neurodegenerative diseases. nih.gov MCFAs can offer an alternative energy source to glucose for brain cells. nih.gov For instance, a diet rich in medium-chain triglycerides (MCTs), which are composed of MCFAs, has been observed to improve cognitive function in patients with mild to moderate Alzheimer's disease. nih.gov

Furthermore, certain gut-derived bacterial strains that produce short-chain fatty acids (SCFAs), including this compound, have been investigated for their neuroprotective properties. frontiersin.org One such strain, Megasphaera massiliensis MRx0029, produces butyric, valeric, and this compound. frontiersin.org While this compound by itself did not show protection against chemically induced oxidative stress in neuroblastoma cells, the combination of butyrate (B1204436) and valerate, also produced by this bacterium, did induce neuronal maturation. frontiersin.org This suggests that the interplay of various SCFAs produced by the gut microbiome may contribute to neuroprotective effects. frontiersin.org

A lipid fraction containing this compound, alongside octanoic acid, eicosapentaenoic acid, and alpha-linolenic acid, has been proposed for use in supporting brain function in patients with senile dementia, Alzheimer's disease, or those in a prodromal state for a neurological disorder. epo.org The rationale is that such a composition could provide nutritional support to the brain, potentially reducing the frequency of ischemic events. epo.org

Targeting Biological Pathways in Drug Development

The process of drug discovery and development is a complex endeavor that begins with identifying a molecular target, which could be a protein, gene, or a biological pathway associated with a particular disease. samipubco.com The goal is to design drugs that can interact with these targets to modify disease outcomes. samipubco.com

Chemical compounds with specific structural features, such as 6-(2-Acetoxy-phenylsulfanyl)-hexanoic acid, are of interest in drug development due to their potential to modulate biological pathways. ontosight.ai The structure of this compound, featuring a this compound backbone, suggests it may interact with biological targets like enzymes or receptors. ontosight.ai Research into such compounds often focuses on their potential anti-inflammatory, antimicrobial, or anticancer activities. ontosight.ai

Similarly, other derivatives of this compound are explored for their potential applications in drug development by targeting specific biological pathways. cymitquimica.comcymitquimica.comontosight.ai The design of molecules that can precisely fit into the active sites of enzymes involved in a disease process is a key strategy in modern medicinal chemistry. samipubco.com This targeted approach aims to increase the efficacy of treatments while minimizing side effects. samipubco.com

Insect Gustatory Responses and Toxicity

Biphasic Dose-Dependent Sensing Mechanisms in Drosophila melanogaster

In the fruit fly, Drosophila melanogaster, the response to this compound is not straightforward but exhibits a biphasic, dose-dependent nature. frontiersin.orgkoreascience.kr At low concentrations, typically around 0.1%, this compound is perceived as attractive and elicits appetitive feeding behaviors. frontiersin.org However, at higher concentrations, around 1-2%, it becomes aversive, prompting avoidance. frontiersin.org

This dual response is a common theme in the gustatory system of Drosophila for various chemicals that are beneficial in small amounts but potentially harmful in larger quantities. researchgate.net Similar biphasic responses are observed with substances like sodium chloride, acetic acid, and the amino acid arginine, where low concentrations activate sweet-sensing neurons to encourage feeding, and high concentrations activate bitter-sensing neurons to deter it. researchgate.netbiorxiv.org

Research has revealed that this compound is toxic rather than nutritious to D. melanogaster. koreascience.krnih.gov This toxicity likely underlies the evolution of this binary sensing mechanism, allowing the fly to make crucial decisions in its foraging environment. koreascience.krnih.gov

Activation of Sweet-sensing and Bitter-sensing Gustatory Receptor Neurons

The opposing behavioral responses to this compound are mediated by two distinct classes of gustatory receptor neurons (GRNs): sweet-sensing and bitter-sensing neurons. nih.govelifesciences.org These neurons are housed in sensory structures called sensilla, located on the fly's proboscis (mouthparts), legs, and wings. researchgate.netelifesciences.org

The attraction to low concentrations of this compound is driven by the activation of sweet-sensing GRNs. frontiersin.orgkoreascience.kr This response involves the function of specific receptors, including the gustatory receptor GR64d and the ionotropic receptor IR56d. koreascience.krresearchgate.netnih.gov IR56d is co-expressed in sweet-sensing neurons and is crucial for the reflexive behavioral responses to this medium-chain fatty acid. elifesciences.orgbiorxiv.org While some studies also implicated IR25a and IR76b in sweet-sensing GRN activation by this compound, other research has questioned the involvement of these co-receptors in the labellar response. frontiersin.orgkoreascience.krnih.gov

Conversely, the aversion to high concentrations of this compound is mediated by the activation of bitter-sensing GRNs. frontiersin.orgkoreascience.kr This aversive response is dependent on a different set of receptors, specifically the gustatory receptors GR32a, GR33a, and GR66a. frontiersin.orgkoreascience.krnih.gov Furthermore, high concentrations of this compound can inhibit the activation of neurons by sugars, a characteristic it shares with other bitter compounds. koreascience.krnih.gov This complex interplay between sweet and bitter pathways allows the fly to finely tune its feeding behavior based on the concentration of this compound it encounters. biorxiv.org

Environmental Fate and Degradation Studies

Biodegradation in Aquatic and Terrestrial Environments

Hexanoic acid is considered to be readily biodegradable in both aquatic and terrestrial environments. chemos.de This rapid degradation by microorganisms is a key factor in its low potential for environmental persistence. When released into water, its high water solubility and low estimated partition coefficient (log Koc) suggest it will primarily remain in the water column rather than adsorbing to sediment or soil. canada.ca

Research and standardized tests have confirmed this biodegradability. In one study, this compound demonstrated 84% degradation over a 28-day period, based on oxygen depletion. chemos.de Similarly, related branched-chain compounds like 2-ethylthis compound (2-EHA) are also found to biodegrade quickly. canada.ca An aerobic biodegradation test using a non-acclimated activated sludge showed 83% degradation of 2-EHA within 20 days. canada.ca Esters derived from these acids, such as this compound, 2-ethyl-, C16-18-alkyl esters, are also determined to be readily biodegradable according to OECD criteria, indicating they are expected to be rapidly broken down by microorganisms in aquatic and terrestrial systems. europa.eu This ready biodegradability means that further simulation testing for persistence in water, sediment, or soil is often deemed unnecessary under regulatory frameworks like REACH. europa.eueuropa.eu

Table 1: Aerobic Biodegradation of this compound and Related Compounds

CompoundTest TypeMediumDurationDegradation (%)Source
This compoundOxygen DepletionNot Specified28 days84% chemos.de
2-Ethylthis compound (2-EHA)Theoretical Biochemical Oxygen Demand (ThBOD)Activated Sludge (non-acclimated)20 days83% canada.ca
2-Ethylthis compound (2-EHA)Aerobic Mixed Bacterial CultureTrench Leachate21 days4% to 50% canada.ca
This compound, 2-ethyl-, C16-18-alkyl estersOECD Guideline TestNot SpecifiedNot SpecifiedReadily biodegradable europa.eu

Degradation of Branched-Chain Fatty Acids in Anaerobic Sediments

The anaerobic degradation of fatty acids is a critical process in environments devoid of oxygen, such as deep sediments and anaerobic digesters. While straight-chain fatty acids are readily degraded, the structure of branched-chain fatty acids (BCFAs) can significantly influence their metabolic fate. nih.govjst.go.jp

In anaerobic river sediments, the degradation of BCFAs is dependent on the position and nature of the branching. nih.gov A study using enrichment consortia from river sediment found that BCFAs with tertiary carbons could be degraded through β-oxidation, a common metabolic pathway for fatty acids. nih.gov This process is followed by methanogenesis, where other anaerobic bacteria convert the breakdown products into methane. nih.gov However, the same study noted that the consortium was unable to degrade BCFAs containing a quaternary carbon atom, suggesting that this type of branching interferes with the β-oxidation mechanism. nih.gov

Other research has shown that some sulfate-reducing bacteria, such as Desulfococcus multivorans, can completely oxidize branched-chain fatty acids like isobutyrate to carbon dioxide in marine environments. uni-konstanz.de The mechanism for isobutyrate degradation in this bacterium involves its activation to a CoA derivative, which is then oxidized to propionyl-CoA and subsequently to acetyl-CoA before being cleaved. uni-konstanz.de This highlights that specific microbial species possess pathways to overcome the structural challenges of some BCFAs. However, branching at the alpha or beta position of the carbon chain can still interfere with standard degradation mechanisms. nih.govethz.ch For instance, a methyl-branching in the beta position prevents degradation by β-oxidation, requiring alternative pathways. ethz.ch

Table 2: Anaerobic Degradation of Branched-Chain Fatty Acids in Sediment

Compound StructureDegradation PotentialMetabolic Pathway/MechanismLimiting FactorsSource
BCFA with Tertiary CarbonDegradableβ-oxidation followed by methanogenesisDependent on presence of specific microbial consortia nih.gov
BCFA with Quaternary CarbonNot degraded by tested consortiumβ-oxidation mechanism is interfered withSteric hindrance from the quaternary carbon structure nih.gov
IsobutyrateDegradable by specific speciesOxidation via methylmalonate semialdehyde to propionyl-CoARequires specific bacteria (e.g., Desulfococcus multivorans) uni-konstanz.de
BCFA with Beta-position BranchNot degradable by β-oxidationRequires alternative pathways (e.g., carboxylation)Standard β-oxidation pathway is blocked ethz.ch

Environmental Risk Assessment Methodologies

Environmental risk assessments for chemicals like this compound are systematic, science-based processes designed to evaluate potential adverse effects on the environment. regulations.govindustrialchemicals.gov.au These methodologies, such as the Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework in Australia and the screening assessments under the Canadian Environmental Protection Act (CEPA), typically use a tiered approach. canada.caindustrialchemicals.gov.auindustrialchemicals.gov.au

The initial tiers involve a high-throughput screening of data related to a chemical's properties, use, and potential for exposure and hazard. industrialchemicals.gov.auindustrialchemicals.gov.au Key parameters evaluated in an ecological risk assessment include:

Persistence: The length of time the chemical remains in the environment. For this compound, rapid biodegradation indicates low persistence. canada.ca

Bioaccumulation Potential: The tendency of a chemical to accumulate in living organisms. This compound's low partition coefficient suggests a low potential for bioaccumulation. canada.ca

Inherent Toxicity: The chemical's toxicity to aquatic and terrestrial organisms. This compound is generally considered to be of low to moderate toxicity to aquatic life. canada.casigmaaldrich.com

Table 3: Key Components of Environmental Risk Assessment Methodologies

Assessment ComponentDescriptionExample Parameter for this compoundSource
Hazard IdentificationEvaluation of the intrinsic hazardous properties of a substance.Moderate acute toxicity to aquatic organisms. canada.ca
Exposure AssessmentEstimation of the concentration of the substance in environmental compartments (water, soil, air).Predicted Environmental Concentration (PEC). canada.ca
Effects AssessmentDetermination of the relationship between exposure and adverse effects on environmental organisms.Predicted No-Effect Concentration (PNEC). canada.ca
Risk CharacterizationIntegration of exposure and effects data to estimate the probability of adverse effects occurring.Risk Quotient (RQ = PEC / PNEC). canada.ca
Fate AssessmentAnalysis of a chemical's persistence (P) and bioaccumulation (B) potential.Considered not persistent and not bioaccumulative. canada.ca

Applications and Industrial Relevance from a Research Perspective

Precursors for Biofuels and Biochemicals

Hexanoic acid serves as a crucial intermediate in the synthesis of next-generation biofuels and biochemicals. nih.gov Its chemical structure allows for catalytic upgrading into molecules suitable for use as transportation fuels and industrial solvents, positioning it as a key component in the transition towards a bio-based economy. researchgate.net

A significant area of research is the conversion of this compound into sustainable aviation fuel (SAF). The process often involves a two-step catalytic conversion: ketonization followed by hydrodeoxygenation. chemcatbio.org In the first step, this compound is converted to 6-undecanone. This intermediate is then subjected to hydrodeoxygenation to produce a mixture of paraffinic hydrocarbons in the C9-C12 range, which is ideal for jet fuel. chemcatbio.orgrsc.org

Research has demonstrated that this pathway can produce SAF from various waste feedstocks, including food waste and sewage sludge, which are first converted to carboxylic acids like this compound through microbial processes. chemcatbio.org Studies using bifunctional catalysts, such as metal oxides (e.g., TiO2, ZrO2) supported on zeolites, have shown high selectivity (up to 90%) for the desired ketone intermediate, 6-undecanone. rsc.org The subsequent hydrodeoxygenation step, often using catalysts like platinum on alumina (Pt/Al2O3), yields the final hydrocarbon fuel blend. chemcatbio.org This VFA-to-SAF pathway is notable because life cycle analysis suggests it can lead to net-negative greenhouse gas emissions by diverting organic waste from landfills where it would otherwise produce methane. pnas.orgchemcatbio.org

Table 1: Catalytic Conversion of this compound to SAF Precursors

Catalyst System Reaction Key Product Reported Selectivity/Yield Reference
TiO2/H-ZSM-5 Ketonization 6-Undecanone Up to 90% selectivity rsc.org
ZrO2 Ketonization 6-Undecanone Near-theoretical yields chemcatbio.org

This compound can be efficiently upgraded into other valuable biofuels and solvents, primarily 1-hexanol and hexyl hexanoate (B1226103). These compounds are promising as diesel bio-additives, capable of reducing soot and carbon monoxide emissions. unibo.itmdpi.com The production of these molecules is typically achieved through catalytic hydrogenation and esterification processes. researchgate.net

Research has explored various catalysts for these transformations. For instance, rhenium-based catalysts have been shown to be effective for the hydrogenation of this compound. mdpi.com The selectivity of the reaction can be tuned; for example, a 5 wt% Re/C catalyst primarily yields 1-hexanol, while the addition of an acidic co-catalyst like niobium phosphate shifts the selectivity towards hexyl hexanoate. mdpi.com In one study, a 10% Palladium on carbon (Pd/C) catalyst converted 84.7% of this compound into a mixture containing 58.7% hexyl hexanoate and 13.5% 1-hexanol, achieving a hexyl hexanoate yield of 69.8%. magritek.com Further process optimization, including the addition of AlCl3·6H2O, increased the conversion to 94.2% and the final yield of hexyl hexanoate to 88.8%. magritek.com

Table 2: Research Findings on Upgrading this compound

Product Catalyst Process Conversion of this compound Product Yield Reference
Hexyl hexanoate 10% Pd/C followed by AlCl3·6H2O Hydrogenation/Esterification 94.2% 88.8% magritek.com
1-Hexanol & Hexyl hexanoate 5 wt% Re/γ-Al2O3 Catalytic Hydrogenation Not specified 25 mol% (1-hexanol), 40 mol% (hexyl hexanoate) mdpi.com

Building Blocks and Intermediates in Materials Science

Beyond fuels, this compound is a valuable building block for synthesizing a range of materials. sigmaaldrich.comsigmaaldrich.com Its carboxylic acid functional group allows it to be incorporated into larger molecular structures, creating polymers and functional materials for diverse applications. nih.gov

This compound and its derivatives are used in the synthesis of polymers and coatings. rsc.org They can be incorporated into polymer backbones, such as polyesters and polyamides, through polycondensation reactions. For example, a hybrid block copolymer has been synthesized using a norbornene monomer functionalized with this compound via ring-opening metathesis polymerization (ROMP). rsc.org This demonstrates the utility of this compound in creating complex, functional macromolecules. In the field of coatings, fatty acids are crucial components of alkyd resins, and the specific properties of this compound can be used to modify the performance characteristics of these coatings, such as hardness and flexibility. researchgate.net

In the realm of advanced electronics, this compound plays a role as a surface ligand in the synthesis of nanomaterials. For instance, it is used in the hot-injection synthesis of colloidal Cesium Lead Bromide (CsPbBr3) perovskite nanocrystals. acs.org In this process, this compound helps to control the size and stabilize the nanocrystals during their formation, which is crucial for their optical and electronic properties. acs.org The carboxylate group of the acid binds to the surface of the nanocrystals, preventing aggregation and passivating surface defects. Research has shown that after purification, the this compound can be removed, leaving nanocrystals with high photoluminescence quantum yields (up to 95%), suitable for applications in displays and photodetectors. acs.org

Esters derived from this compound, such as hexyl hexanoate, are industrially relevant as plasticizers. icec2025.com Plasticizers are additives that increase the flexibility and durability of polymers. While not a primary research focus in the provided context, the fundamental esterification chemistry used to produce biofuel precursors like hexyl hexanoate is the same process used to create plasticizers. icec2025.comeinpresswire.com The properties of these esters make them suitable for modifying the mechanical properties of various plastics.

Esterification of Cellulose Nanofibers for Hydrophobicity and Thermal Stability

Cellulose nanofibers (CNFs) have garnered significant research interest as reinforcing fillers in composite materials due to their exceptional physical, morphological, and chemical properties. However, the inherent hydrophilic nature of CNFs restricts their compatibility with hydrophobic polymer matrices, leading to challenges in dispersion and interfacial adhesion. To address this limitation, surface modification techniques, such as esterification with carboxylic acids, are employed to enhance their hydrophobicity.

This compound has been utilized in the esterification of CNFs to introduce non-polar alkyl chains onto the cellulose surface, thereby increasing its hydrophobicity. This chemical modification involves the reaction between the hydroxyl groups on the surface of the CNFs and the carboxyl group of this compound. The extent of this reaction is quantified by the degree of substitution (DS), which represents the average number of hydroxyl groups substituted per anhydroglucose unit of cellulose.

Research has demonstrated the successful esterification of CNFs with this compound, resulting in a significant improvement in the material's properties. The introduction of hexanoyl groups leads to a more hydrophobic surface, which is crucial for applications in nonpolar environments.

Key Research Findings:

Increased Hydrophobicity: The water contact angle is a primary indicator of a material's hydrophobicity. Untreated CNFs are highly hydrophilic. Following esterification with this compound, the water contact angle of the modified CNF films has been shown to increase significantly, indicating a successful transition to a more hydrophobic surface.

Enhanced Thermal Stability: Thermogravimetric analysis (TGA) has revealed that the thermal stability of CNFs is enhanced after esterification with this compound. The modification alters the degradation profile of the cellulose, often leading to a higher onset temperature of decomposition. This improved thermal stability is advantageous for processing the modified CNFs with polymer matrices at elevated temperatures.

The table below summarizes the typical changes in properties of cellulose nanofibers after esterification with this compound, based on available research data.

PropertyNeat Cellulose Nanofibers (CNF)This compound-Modified CNF (HA-CNF)
Degree of Substitution (DS) N/AReported values around 2.61 ± 0.02
Water Contact Angle Low (e.g., 18.9 ± 1.6°)High (e.g., 85.0 ± 1.7°)
Dispersibility Good in polar solvents (e.g., water)Improved in nonpolar organic solvents
Thermal Stability Lower onset of degradationHigher onset of degradation

Note: The values presented are illustrative and can vary depending on the specific reaction conditions and the source of the cellulose nanofibers.

The esterification of cellulose nanofibers with this compound presents a viable strategy to tailor their surface properties, expanding their potential for use in a wider range of composite materials and other advanced applications where hydrophobicity and thermal resistance are required.

Raw Material for Functionalized Poly(ε-caprolactone) (PCL) Synthesis

Poly(ε-caprolactone) (PCL) is a biodegradable and biocompatible aliphatic polyester that has found extensive applications in the biomedical field, including in drug delivery systems and tissue engineering scaffolds. The synthesis of PCL is primarily achieved through two main routes: the ring-opening polymerization (ROP) of ε-caprolactone and the polycondensation of 6-hydroxythis compound. polyeff.comrsc.orgnih.gov While this compound itself is not the direct monomer for PCL, its derivative, 6-hydroxythis compound, is a key precursor. rsc.orgnih.gov

Furthermore, derivatives of this compound, such as 6-oxothis compound, are valuable starting materials for the synthesis of functionalized PCLs. researchgate.net These functionalized polymers offer tailored properties, such as altered degradation rates or the ability to conjugate with bioactive molecules, which are highly desirable for advanced biomedical applications.

The Passerini multicomponent polymerization of 6-oxothis compound with various isocyanides represents a modern approach to producing PCL analogues with diverse pendant groups. This method allows for the introduction of tunable amide-linked side groups at the epsilon-position of the PCL backbone, leading to polymers with adjustable properties. researchgate.net

Research on Functionalized PCL Synthesis:

Polymerization of 6-Oxothis compound: Researchers have successfully polymerized 6-oxothis compound with different isocyanides at room temperature to generate a series of PCL analogues. The resulting polymers possess varied pendent groups, which can influence their physical and chemical characteristics.

Copolymerization for Adjustable Properties: By copolymerizing a mixture of different isocyanides with 6-oxothis compound, it is possible to produce copolymers with finely tuned and adjustable properties, further expanding the versatility of PCL-based materials. researchgate.net

Degradation Behavior: The degradation of these functionalized PCLs has been studied, revealing that their stability is dependent on the pH of the surrounding medium. For instance, certain water-soluble PCL analogues have been shown to be stable in neutral or slightly acidic conditions but degrade completely in basic or more acidic environments. researchgate.net This pH-sensitive degradation is a valuable feature for controlled drug release applications.

Biocompatibility: Preliminary studies on some of these novel PCL analogues have indicated that they are non-toxic, which is a critical requirement for their potential use in biomedical applications. researchgate.net

The use of this compound derivatives as raw materials for the synthesis of functionalized PCL highlights a significant area of research aimed at developing advanced biodegradable polymers with customized properties for a range of specialized applications.

Catalysis and Metal Derivatives

Metal Carboxylates as Catalysts in Polymerization Reactions

Metal carboxylates, which are coordination compounds consisting of a metal ion and the conjugate base of a carboxylic acid, play a significant role as catalysts in various polymerization reactions. These compounds are utilized to initiate and control the polymerization of monomers, leading to the formation of polymers with specific properties. The design and application of transition metal complexes as catalysts is a powerful tool for the polymerization of a wide range of monomers. epa.gov

While specific research focusing exclusively on metal hexanoates is not extensively detailed in readily available literature, the principles of metal carboxylate catalysis can be applied. Carboxylates like 2-ethylhexanoate are commonly used, and it is plausible that hexanoates could function similarly. For instance, tin(II) 2-ethylhexanoate is a widely used catalyst for the ring-opening polymerization of lactides to produce polylactides. rsc.org Metal alkoxides and carboxylates of various metals, including aluminum, magnesium, zinc, and iron, have been extensively studied as initiators for the ring-opening polymerization of cyclic esters such as ε-caprolactone to form polyesters.

The catalytic activity of these metal complexes is influenced by several factors, including the nature of the metal, the structure of the carboxylate ligand, and the reaction conditions. The metal center typically acts as a Lewis acid, coordinating with the monomer and facilitating its insertion into the growing polymer chain. The carboxylate ligand can influence the solubility, stability, and steric environment of the catalyst, thereby affecting the polymerization rate and the properties of the resulting polymer.

Mechanisms of Metal Carboxylate-Catalyzed Polymerization:

The most common mechanism for the polymerization of cyclic esters catalyzed by metal carboxylates is the coordination-insertion mechanism. This process generally involves the following steps:

Initiation: An initiating species, often an alcohol, reacts with the metal carboxylate to form a metal alkoxide.

Coordination: The cyclic monomer coordinates to the Lewis acidic metal center of the catalyst.

Insertion: The coordinated monomer is nucleophilically attacked by the alkoxide group, leading to the opening of the ring and the insertion of the monomer into the metal-alkoxide bond. This regenerates the alkoxide end-group on the growing polymer chain.

Propagation: The process of coordination and insertion repeats, leading to the growth of the polymer chain.

The use of metal carboxylates as catalysts offers several advantages, including the ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions. Research in this area continues to focus on the development of new and more efficient metal-based catalysts for the synthesis of a wide variety of polymeric materials. epa.gov

Agricultural Applications

Pesticide Regulation and Biochemical Classification

This compound is recognized and regulated as a biopesticide by environmental protection agencies. The United States Environmental Protection Agency (EPA) has classified this compound as a biochemical pesticide. regulations.gov This classification is based on several key factors:

Natural Occurrence: this compound is a naturally occurring fatty acid found in many plants and animal fats. regulations.gov Its presence in the environment and in the food chain contributes to a history of exposure to humans and wildlife without demonstrating significant toxicity. regulations.gov

Non-Toxic Mode of Action: The mechanism by which this compound affects target pests is considered non-toxic. regulations.gov It primarily functions as an attractant, luring pests to a trap where they are physically contained. regulations.gov

Safety Standards: The EPA has concluded that this compound meets the regulatory and safety standards under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). regulations.gov This has led to the registration of end-use products containing this compound for non-food use. regulations.gov

The EPA's Biochemical Classification Committee (BCC) determined that this compound's characteristics align with the criteria for a biochemical pesticide. regulations.gov One such registered product is formulated as porous polymer pellets containing this compound, which are enclosed in a sachet. regulations.gov This formulation allows for the slow release of the compound as a volatile attractant. regulations.gov

The table below summarizes the regulatory and classification details for this compound as a pesticide.

AspectDescription
Classification Biochemical Pesticide regulations.gov
Regulatory Body United States Environmental Protection Agency (EPA) regulations.gov
Governing Act Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) regulations.gov
Mode of Action Attractant regulations.gov
Basis for Classification Natural occurrence, history of safe exposure, non-toxic mode of action regulations.gov

Insect Attractants

This compound is utilized in agriculture and public health as an insect attractant, particularly for mosquitoes. regulations.gov Its effectiveness often lies in its use as part of a chemical blend that mimics the odors of hosts that insects are drawn to. Research has shown that specific combinations of volatile organic compounds can significantly enhance the attraction of certain insect species.

In the context of mosquito control, this compound is a component of synthetic blends designed to lure mosquitoes into traps. researchgate.net These traps are a key component of integrated pest management programs, offering a method to monitor and reduce mosquito populations.

Research Findings on this compound as an Insect Attractant:

Mosquito Attraction: Laboratory studies using olfactometers have demonstrated that blends containing this compound are highly effective at attracting mosquitoes, such as Aedes aegypti. researchgate.net

Synergistic Blends: The attractiveness of this compound is often enhanced when combined with other compounds like lactic acid, acetone, and octenol. researchgate.net Further additives, such as cyclopentanone and ammonium bicarbonate, can create a synergistic effect, leading to even higher attraction rates. researchgate.net

Mechanism of Action: Carboxylic acids, including this compound, are known to be major constituents of human sweat and volatiles produced by skin microbes. biorxiv.org These compounds activate ionotropic receptors in the sensory neurons of mosquitoes, driving their host-seeking behavior. biorxiv.org

The following table presents data from a study evaluating the attractiveness of different chemical blends to Aedes aegypti mosquitoes.

Chemical Blend CompositionAttraction Rate (%)
Acetone + Lactic Acid + Octenol + this compound61.8%
Above blend + Cyclopentanone + Ammonium Bicarbonate67.8%
Above blend + Linalool Oxide68.5%

Data adapted from a study on chemical blends for mosquito attraction. researchgate.net

The use of this compound in insect attractants represents a targeted approach to pest control, which can help to reduce the reliance on broad-spectrum insecticides.

Herbicidal Activity of Derivatives

This compound serves as a foundational structure in the development of new herbicidal compounds. Carboxylic acids and their derivatives have been instrumental in creating herbicides for the past 70 years, targeting a wide array of biosynthetic pathways and enzymes in weeds nih.govacs.org. Research has focused on synthesizing novel derivatives that exhibit potent bioactivity.

A notable area of investigation involves creating complex molecules where the this compound moiety is attached to other chemical scaffolds. For instance, a series of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)this compound derivatives has been synthesized and tested for herbicidal efficacy nih.gov. In these studies, the structure-activity relationship (SAR) is a key focus. It was found that the presence of a trifluoromethyl group on the pyridine ring of these derivatives is crucial for their herbicidal activity nih.gov.

Greenhouse pot experiments have demonstrated the practical potential of these derivatives. One specific compound, designated VI03, showed comparable effectiveness in controlling broadleaf weeds and superior efficacy against grass weeds when compared to the commercial herbicide carfentrazone-ethyl nih.gov. Research also indicates that the ester forms of these this compound derivatives tend to exhibit higher herbicidal activity than the corresponding carboxylic amides or the free acid forms nih.gov. This line of research opens new avenues for managing resistant weeds by introducing novel molecular scaffolds with high efficacy nih.gov.

Food and Flavor Chemistry Research

This compound and its esters are central to research in food science, particularly concerning antioxidant properties and the synthesis of natural flavor compounds.

Antioxidant Properties as Food Additives

Research has explored the antioxidant potential of this compound and its derivatives, particularly its esters. The synthesis of various phenolic esters of this compound, such as 4-hydroxybenzyl hexanoate and vanillyl hexanoate, has been a subject of study to evaluate their antioxidant capabilities researchgate.net. The position and nature of substituents on the aromatic ring of these esters influence their antioxidant activity researchgate.net. These compounds are investigated for their potential to enhance the oxidative stability of oils, a valuable characteristic for food preservation researchgate.net. Additionally, studies on the volatile products from browning reactions in a hexanal/hexanoic acid system have also investigated antioxidative activity, contributing to the understanding of flavor and stability in processed foods acs.org.

Flavor Ester Synthesis (e.g., ethyl hexanoate)

Esters of short-chain fatty acids like this compound are important flavor compounds used widely in the food, beverage, and pharmaceutical industries oup.com. Ethyl hexanoate, in particular, is known for its distinct fruity, pineapple-like aroma researchgate.net. Research in this area focuses heavily on enzymatic synthesis as a "green chemistry" alternative to traditional chemical methods researchgate.netscispace.com.

Enzymatic esterification, often using immobilized lipases, is a preferred method. Lipases from sources like Rhizomucor miehei and Candida rugosa have been successfully used to synthesize ethyl hexanoate oup.comscispace.com. Studies investigate the optimization of various reaction parameters to maximize the yield of the desired flavor ester. These parameters include temperature, enzyme concentration, the molar ratio of substrates (this compound and ethanol), and the use of solvents researchgate.netoipub.com. For example, one study using an immobilized lipase (B570770) achieved a maximum ester formation of 96% at 50°C with a 1:1 molar ratio of substrates oup.com. Another optimization study reported a maximum conversion of 88.57% at 50°C researchgate.net. The kinetic models of these reactions are also studied, with many following a Ping-Pong Bi-Bi mechanism, where inhibition by high concentrations of the substrates (both acid and alcohol) can occur oup.comresearchgate.netscispace.comresearchgate.net.

Table 1: Optimized Conditions for Ethyl Hexanoate Synthesis

Enzyme SourceSystem TypeOptimal Temperature (°C)Substrate Ratio (Acid:Alcohol)Max. Conversion/Yield (%)Reference
Immobilized Rhizomucor miehei lipase (RML)n-hexane501:196 oup.com
Lipase (unspecified)Solvent-free501:388.57 researchgate.net
Immobilized Antarctic Pseudomonas AMS8 LipaseToluene20Not specified80 oipub.com
Candida rugosa lipasen-hexaneNot specifiedNot specified93 scispace.com

Integration with Organic Waste Management for Biorefinery

This compound (also referred to as caproic acid in this context) is emerging as a key platform chemical in biorefineries that valorize organic waste researchgate.netresearchgate.net. A novel biorefinery process known as chain elongation allows for the conversion of mixed organic waste and ethanol (B145695) into valuable medium-chain carboxylic acids like this compound researchgate.netresearchgate.net. This biotechnological platform utilizes anaerobic fermentation with microbial consortia to efficiently convert organic biomass into biochemicals researchgate.net.

This approach is significant for sustainable waste management, redirecting the natural breakdown of organic matter away from producing methane, a potent greenhouse gas, towards the creation of valuable chemicals chemcatbio.org. The this compound produced from waste streams such as food waste, sewage sludge, and agricultural residues can then be catalytically upgraded chemcatbio.orgosti.gov. For example, it can be converted into hydrocarbons for sustainable aviation fuel (SAF) through processes like ketonization and hydrodeoxygenation chemcatbio.org. This integration of waste management with biochemical production represents a move towards a circular economy and the development of carbon-negative technologies osti.gov. Research also shows that this compound produced in this manner can be used as a supplement in other bioprocesses, for instance, to improve the quality and yield of microbial oils from oleaginous yeasts like Yarrowia lipolytica researchgate.net.

Advanced Analytical Methodologies in Hexanoic Acid Research

Spectroscopic Techniques for Characterization

Spectroscopy is a cornerstone in the structural elucidation of hexanoic acid, with each technique offering unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the molecule's structure.

In ¹H NMR spectroscopy of this compound, the chemical shifts and multiplicities of the proton signals allow for the assignment of each hydrogen atom in the molecule. The proton of the carboxylic acid group (–COOH) typically appears as a broad singlet far downfield. The protons on the carbon chain exhibit characteristic splitting patterns due to coupling with adjacent protons.

¹³C NMR spectroscopy provides information on the different carbon environments within the this compound molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded and appears at a high chemical shift value. The other carbon atoms along the alkyl chain can be distinguished based on their chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: Chemical shifts (δ) are reported in parts per million (ppm) and can vary depending on the solvent and experimental conditions. Data presented is a general representation.)

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
C1 (-COOH)~11-12 (singlet, broad)~180
C2 (-CH₂COOH)~2.3 (triplet)~34
C3 (-CH₂CH₂COOH)~1.6 (quintet)~24
C4 (-CH₂CH₂CH₂COOH)~1.3 (sextet)~31
C5 (-CH₂CH₃)~1.3 (sextet)~22
C6 (-CH₃)~0.9 (triplet)~14

This table provides an illustrative example of NMR data. Actual values may differ.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to deduce its structure through fragmentation analysis. When this compound is introduced into a mass spectrometer, it is ionized, and the resulting molecular ion and its fragments are detected based on their mass-to-charge ratio (m/z).

The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (116 g/mol ). A prominent fragmentation pattern arises from the McLafferty rearrangement, which results in a characteristic peak at m/z 60. vaia.comchemicalforums.com Other significant fragments are observed from the cleavage of bonds adjacent to the carbonyl group, leading to the loss of groups such as –OH (m/z 99) and –COOH (m/z 71). libretexts.org The fragmentation pattern also reveals clusters of peaks separated by 14 mass units, indicative of the sequential loss of methylene (B1212753) (–CH₂) groups from the alkyl chain. vaia.comlibretexts.org

Table 2: Common Mass Fragments of this compound in EI-MS

m/z Value Proposed Fragment Identity Fragmentation Pathway
116[C₆H₁₂O₂]⁺Molecular Ion
99[C₅H₉CO]⁺Loss of •OH
87[CH₃(CH₂)₃CO]⁺α-cleavage
73[CH₃(CH₂)₂CO]⁺β-cleavage
71[C₅H₁₁]⁺Loss of •COOH
60[C₂H₄O₂]⁺•McLafferty Rearrangement
45[COOH]⁺

This table showcases common fragments and is not exhaustive. The relative abundance of peaks can vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands that confirm its identity as a carboxylic acid.

A very broad and strong absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O–H stretching vibration of the carboxylic acid dimer, a result of intermolecular hydrogen bonding. orgchemboulder.comechemi.com The C=O stretching vibration of the carbonyl group appears as a sharp and intense peak around 1710 cm⁻¹. orgchemboulder.comlibretexts.org Additionally, the C–O stretching vibration can be seen in the 1320-1210 cm⁻¹ region, and O–H bending vibrations are also present. orgchemboulder.com

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Appearance
3300-2500O–H stretch (in carboxylic acid dimer)Very broad, strong
~2960, ~2870C–H stretch (alkyl)Sharp, medium-strong
~1710C=O stretch (carbonyl)Sharp, strong
~1465C–H bend (methylene)Medium
~1415O–H bend (in-plane)Medium, can overlap
~1290C–O stretchMedium
~940O–H bend (out-of-plane)Broad, medium

This table presents typical IR absorption ranges. Exact peak positions can vary.

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, allowing for its accurate quantification.

Gas Chromatography (GC)

Gas chromatography (GC) is a widely used method for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A detector at the end of the column, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for detection and quantification.

For the analysis of carboxylic acids, the pH of the stationary phase can be crucial. Using an acidic water stationary phase adjusted to a low pH (e.g., pH 2.2) can neutralize the acidic analytes, leading to better elution and more symmetrical peak shapes compared to neutral conditions where the ionized acid elutes poorly. scholaris.caresearchgate.net The choice of column is also important, with polar columns often used for the separation of polar analytes like this compound. copernicus.org To improve volatility and chromatographic performance, carboxylic acids are sometimes derivatized, for instance, using silylation reagents like BSTFA. lmaleidykla.lt

Table 4: Example of Gas Chromatography Conditions for this compound Analysis

Parameter Condition
Column MXT-WAX (polar), 17 m x 0.25 mm x 0.25 µm
Carrier Gas Helium at 1 sccm
Injector Temperature 200 °C
Oven Program Initial 55°C (1 min), ramp to 105°C at 8°C/min (hold 2 min), then to 190°C at 30°C/min (hold 1 min)
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
Detector Temperature 250 °C (FID)

These conditions are illustrative and would be optimized for specific applications and instrumentation.

Thermal Desorption-Gas Chromatography-Mass Spectrometry-Flame Ionization Detection-Sniffer Multi-Coupling

A highly specialized and powerful analytical setup involves the coupling of thermal desorption (TD) with a gas chromatograph that is simultaneously connected to multiple detectors: a mass spectrometer (MS), a flame ionization detector (FID), and an olfactometry port (sniffer). researchgate.net This multi-coupling system is particularly useful for the analysis of volatile and semi-volatile organic compounds (VOCs), including odorous compounds like this compound, in complex samples such as air or food. researchgate.netnih.gov

The thermal desorber is used to release trapped VOCs from a sorbent tube into the GC system. The effluent from the GC column is then split, allowing for simultaneous data acquisition from the different detectors. The FID provides quantitative data, the MS allows for definitive identification of the compounds based on their mass spectra, and the sniffer port enables sensory evaluation by a human assessor to identify odor-active compounds. copernicus.orgresearchgate.net This integrated approach provides comprehensive chemical and sensory information in a single analytical run. researchgate.net

Table 5: Components and Functions of the TD-GC-MS-FID-Sniffer System

Component Function
Thermal Desorber (TD) Releases volatile and semi-volatile analytes from a sample or sorbent tube into the GC.
Gas Chromatograph (GC) Separates the individual components of the analyte mixture based on their physicochemical properties.
Mass Spectrometer (MS) Provides structural identification of the separated compounds based on their mass fragmentation patterns.
Flame Ionization Detector (FID) Quantifies the amount of carbon-containing compounds as they elute from the GC.
Sniffer/Olfactometry Port Allows a trained panelist to detect and describe the odor of compounds as they elute, correlating chemical data with sensory perception.

Computational and Modeling Approaches in this compound Research

Computational and modeling approaches have become indispensable tools in the study of this compound production, offering powerful methods for understanding and engineering microbial metabolism. These in silico techniques allow researchers to simulate complex biological processes, identify metabolic bottlenecks, and devise strategies for optimizing the synthesis of this compound and its derivatives.

Genome-Scale Metabolic Network Reconstruction and In Silico Analysis

Genome-scale metabolic network reconstructions (GENREs or GEMs) are comprehensive maps of an organism's metabolic potential, derived from its annotated genome sequence and supplemented with biochemical and physiological data. hep.com.cnmdpi.com These models serve as the foundation for in silico analysis, enabling a systematic understanding of cellular metabolism. hep.com.cn

In the context of this compound research, the reconstruction of GEMs for producing organisms is a critical first step. mdpi.com For instance, a genome-scale metabolic model for Megasphaera elsdenii, a bacterium known for its ability to produce this compound, was constructed and named iME375. mdpi.comnih.gov This model accounts for 375 genes, 521 reactions, and 443 metabolites. mdpi.comnih.gov The development of such models, while a significant undertaking, provides a powerful platform for investigating the metabolic intricacies of this compound synthesis. researchgate.net

The process of creating a GEM involves a well-established procedure, though it requires careful curation to fill knowledge gaps and correct any annotation errors. researchgate.net Once constructed, these models can be used to simulate the growth and production capabilities of the organism under various conditions. In silico analysis of these models can reveal key metabolic pathways, identify essential genes for growth and production, and predict the effects of genetic modifications. For example, analysis of the iME375 model highlighted the crucial role of acetate (B1210297) as an electron acceptor in M. elsdenii. mdpi.com

These computational models are not limited to bacteria. In yeast, such as Saccharomyces cerevisiae, in silico analysis of metabolic pathways has been used to identify bottlenecks in the heterologous biosynthesis of compounds that require hexanoyl-CoA, a derivative of this compound. nih.gov These studies have pinpointed limitations in the native fatty acid biosynthesis pathway for providing sufficient hexanoyl-CoA. nih.gov

Below is a table summarizing key details of the reconstructed genome-scale metabolic model for Megasphaera elsdenii.

Model NameOrganismNumber of GenesNumber of ReactionsNumber of MetabolitesKey Finding from In Silico Analysis
iME375Megasphaera elsdenii375521443Acetate is a crucial electron acceptor. mdpi.com

Constraint-Based Flux Analysis

Constraint-based flux analysis is a powerful computational technique used to predict the flow of metabolites through a metabolic network. By applying physicochemical constraints, such as stoichiometry, thermodynamics, and cellular resource allocation, these methods can simulate the metabolic state of a cell under specific genetic and environmental conditions. mdpi.com

A prominent method within this framework is Flux Balance Analysis (FBA). FBA has been instrumental in studying this compound production in microorganisms like Megasphaera elsdenii. mdpi.com By defining an objective function, such as maximizing biomass production or this compound synthesis, FBA can predict the optimal flux distribution through the metabolic network. mdpi.com

In the study of M. elsdenii, FBA was used to investigate the mechanisms of C6 compound production. mdpi.com The analysis revealed the existence of a bifurcated pathway for crotonyl-CoA production from pyruvate (B1213749), a key precursor for this compound. mdpi.com Furthermore, a flux ratio analysis, an extension of FBA, was conducted to understand the contribution of different pathways to this compound synthesis. mdpi.comnih.gov This analysis demonstrated that the highest production of this compound is achieved when there is a balanced fractional contribution from the acetyl-CoA pathway and a reductive TCA cycle operating through succinate (B1194679). nih.gov

The insights gained from constraint-based flux analysis are crucial for metabolic engineering. For example, the finding that succinate can enhance both biomass formation and this compound production in M. elsdenii suggests a potential strategy for improving yields by supplementing the fermentation medium. nih.gov Similarly, identifying that the enzyme phosphoenolpyruvate (B93156) carboxykinase (pck) helps maintain consistent fluxes in the bifurcated pathway points to a potential target for genetic manipulation. nih.gov

The table below illustrates the effect of different substrates on the predicted biomass and this compound production in M. elsdenii based on in silico simulations.

SubstratePredicted Biomass FormationPredicted this compound Production
Glucose (minimal medium)BaselineBaseline
Glucose + SuccinateIncreasedIncreased

Constraint-Based Metabolic Modeling for Product Expansion

Constraint-based metabolic modeling is not only used to understand and optimize existing production pathways but also to design novel strategies for expanding the product portfolio of a microbial host. This involves identifying genetic modifications that can channel metabolic flux towards the synthesis of new or increased amounts of target compounds like this compound.

Advanced computational algorithms, such as OptForce, have been employed to identify non-intuitive genetic intervention strategies for overproducing fatty acids. researchgate.net This approach moves beyond simple pathway overexpression and can identify targets for transcriptional repression or upregulation that can re-route metabolism for enhanced production. researchgate.net For instance, research has pointed to targeting the transcriptional repression of genes like pta and aor2 as a strategy to increase product yield. researchgate.net

In the context of producing commercially valuable compounds derived from this compound, such as olivetolic acid (a precursor to cannabinoids), constraint-based modeling is essential. researchgate.net The insufficient endogenous synthesis of hexanoyl-CoA in organisms like Saccharomyces cerevisiae necessitates metabolic engineering. researchgate.net Modeling can guide the engineering of pathways, such as the fatty acid biosynthesis (FAB) and the reverse β-oxidation (rBOX) pathways, to increase the supply of hexanoyl-CoA. researchgate.net By combining these engineered pathways, researchers have achieved significant titers of this compound and subsequently demonstrated the biosynthesis of olivetolic acid from glucose. researchgate.net

The following table presents examples of metabolic engineering strategies guided by computational modeling to enhance the production of this compound or its derivatives.

Target CompoundOrganismEngineering StrategyPredicted/Achieved Outcome
Octanoic AcidNot SpecifiedMulti-latitude integration of in silico and experimental approaches45% increase in titer researchgate.net
3-HydroxybutyrateNot SpecifiedTargeted transcriptional repression of pta & aor2 genes61% increase in product yield researchgate.net
Olivetolic AcidSaccharomyces cerevisiaeEngineering of FAB and rBOX pathways for increased hexanoyl-CoAProduction of up to 120 mg/L this compound and 15 mg/L olivetolic acid researchgate.net

Future Directions and Emerging Research Areas

Novel Biosynthetic Pathways and Organisms

The microbial production of hexanoic acid is a rapidly advancing field, with researchers continuously exploring new biosynthetic routes and engineering a variety of microorganisms for enhanced production. sci-hub.se

Traditionally, species like Clostridium kluyveri and Megasphaera elsdenii have been recognized for their natural ability to produce this compound through the reverse β-oxidation pathway. researchgate.net This process involves the chain elongation of shorter-chain carboxylic acids. researchgate.net However, the focus is shifting towards engineering more robust and versatile microbial chassis.

Engineered Microorganisms:

Escherichia coli and Saccharomyces cerevisiae are prominent examples of microorganisms being engineered for this compound production. researchgate.net Metabolic engineering strategies in these organisms often involve the introduction of heterologous genes to create novel biosynthetic pathways. sci-hub.seresearchgate.net

Kluyveromyces marxianus , a type of yeast, has been successfully engineered to produce this compound. nih.gov In one study, the integration of a combination of seven genes from bacteria and yeast into the K. marxianus genome resulted in the production of 154 mg/L of this compound. nih.gov This pioneering work demonstrated the feasibility of producing this compound in yeast for the first time. nih.gov

Ralstonia eutropha has been a source of genes for augmenting hexanoyl-CoA production in engineered yeast strains. azolifesciences.com

Innovative Pathways:

Researchers are exploring the combination of the fatty acid biosynthesis (FAB) and the reverse β-oxidation (rBOX) pathways within a single engineered strain of S. cerevisiae to enhance this compound titers. researchgate.net

The conversion of pyruvate (B1213749) to crotonyl-CoA, a precursor for this compound, is being investigated through two potential routes in Megasphaera elsdenii: one via acetyl-CoA and another through the reductive tricarboxylic acid (TCA) cycle via oxaloacetate. mdpi.com

A significant challenge in some engineered pathways is the re-assimilation of the produced this compound by the microorganism. nih.gov Overcoming this instability is a key area of ongoing research, with strategies such as replacing specific enzymes to create a more stable, albeit slower, production pathway. nih.gov

Sustainable Production Technologies

The shift towards a bio-based economy has intensified the search for sustainable methods to produce chemicals like this compound, moving away from traditional petrochemical sources. marketpublishers.com Current sustainable production efforts are primarily focused on fermentation technologies and innovative downstream processing techniques. marketpublishers.com

Fermentation and Bioreactors: Innovations in fermentation technology are at the forefront of sustainable this compound production, enabling the use of renewable resources and minimizing environmental impact. marketpublishers.com The design and operation of bioreactors are critical for optimizing production. For instance, in studies with Clostridium kluyveri, pH control has been shown to significantly influence this compound concentration, with pH-regulated bioreactors achieving concentrations up to 21.4 g/L. nih.gov

Microbial Electrosynthesis (MES): A groundbreaking approach involves the use of microbial electrosynthesis (MES) to produce this compound from carbon dioxide (CO₂) and renewable electricity. tudelft.nl In this process, microorganisms act as catalysts, converting CO₂ and hydrogen (produced via water electrolysis) into this compound. tudelft.nlevonik.com This technology not only offers a sustainable production route but also contributes to carbon capture and utilization.

Downstream Processing: Efficiently separating this compound from the fermentation broth is crucial for the economic viability of its bio-production. Current research is exploring various separation techniques:

Liquid-liquid extraction is a common method, with ongoing research to identify optimal solvents and conditions. quora.com

Polymer Inclusion Membranes (PIMs) containing ionic liquids as carriers are being investigated for the selective separation of this compound from other volatile fatty acids. mdpi.com Studies have shown that these membranes can achieve a high purity of this compound in the stripping solution. mdpi.com

Distillation and chromatography are other techniques being employed for purification. quora.comsielc.com

The development of these sustainable technologies is expected to expand the market for this compound significantly. tudelft.nl

Exploration of Undiscovered Biological Activities

While the industrial applications of this compound are well-established, its biological roles are a burgeoning area of research, with potential implications for human health and disease.

Gut Microbiome and Host Health: this compound is one of the short-chain fatty acids (SCFAs) produced by the gut microbiota through the fermentation of dietary fibers. life-science-alliance.orgfrontiersin.org SCFAs are known to play a crucial role in gut-brain communication and can influence various physiological processes, including immune function and inflammation. life-science-alliance.orgfrontiersin.orgnih.gov

Research suggests that gut microbiota-derived SCFAs, including this compound, can have anti-proliferative and anti-inflammatory effects. life-science-alliance.org

Studies have linked alterations in the gut microbiome and SCFA production to neurodegenerative diseases. frontiersin.orgfrontiersin.org For example, the bacterial strain Megasphaera massiliensis MRx0029, which produces butyric, valeric, and this compound, has shown potential in reducing neuroinflammation in vitro. frontiersin.org

Quorum Sensing Modulation: Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates various functions, including virulence and biofilm formation. m-hikari.com Disrupting QS is a promising strategy to combat bacterial infections without promoting antibiotic resistance. cabidigitallibrary.org

Some studies have investigated the ability of this compound derivatives to interfere with QS systems. m-hikari.com For instance, certain derivatives have shown the ability to act as agonists in the LuxR system of Vibrio fischeri and the CviR system of Chromobacterium violaceum. m-hikari.com

Conversely, other research has identified N-phenethyl hexanamide, a compound produced by the marine bacterium Vibrio neptunius, as a QS inhibitor. mdpi.com The exploration of this compound and its derivatives as modulators of bacterial communication is an active area of research with potential therapeutic applications. m-hikari.com

Advanced Material Science Applications

The unique chemical structure of this compound and its derivatives makes them valuable building blocks for the development of advanced materials with tailored properties. ontosight.aiontosight.ai

Polymers and Copolymers: this compound can be incorporated into polymers to enhance their properties. ontosight.ai For example, it can be used to create complex polymers with applications in coatings, adhesives, and composites, contributing to properties like flexibility, strength, and chemical resistance. ontosight.ai

A hybrid block copolymer composed of a poly(polyoxometalate) block and a poly(6-norbornene-hexanoic acid) block has been synthesized. This material self-assembles into micelles and exhibits catalytic activity, making it a candidate for producing functional hybrid materials. rsc.org

The reaction of this compound with methacrylamide (B166291) can lead to the formation of new copolymers with potential uses in coatings or biomedical applications. chemicalbull.com

Gene Delivery: Amphiphilic chitosan-based nanomicelles, created by grafting both this compound and polyethylene (B3416737) glycol onto chitosan (B1678972), have been developed as non-viral gene carriers. acs.orgnih.gov These nanomicelles have shown enhanced gene transfection efficiency compared to unmodified chitosan, demonstrating the potential of this compound derivatives in the field of gene therapy. acs.orgnih.gov

Lubricants and Plasticizers: this compound and its esters are used in the formulation of lubricants and plasticizers, improving the performance of machinery and the flexibility and durability of plastics. marketresearchintellect.comriverlandtrading.comontosight.ai Derivatives like this compound, 2-ethyl-, C9-11-alkyl esters are specifically utilized for their excellent lubricating properties and thermal stability. ontosight.ai

The following table provides a summary of some advanced material applications of this compound and its derivatives:

ApplicationThis compound Derivative/PolymerKey Properties/Function
Coatings, Adhesives, Composites Polymer of this compound, 2-ethyl-, with various diols and 1,3-isobenzofurandioneEnhances durability, adhesion, flexibility, strength, and chemical resistance. ontosight.ai
Hybrid Materials Poly(polyoxometalate)-b-poly(6-norbornene-hexanoic acid) block copolymerSelf-assembles into micelles, exhibits catalytic activity. rsc.org
Gene Therapy This compound and polyethylene glycol double grafted chitosanForms nanomicelles for enhanced gene delivery and transfection. acs.orgnih.gov
Lubricants This compound, 2-ethyl-, C9-11-alkyl estersProvides excellent lubricating properties and thermal stability. ontosight.ai
Plastics This compound derivativesAct as plasticizers to improve flexibility and durability. riverlandtrading.com

Integration of Omics Technologies for Systems-Level Understanding

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the study of this compound production in microorganisms. These high-throughput approaches provide a comprehensive, systems-level understanding of the metabolic and regulatory networks involved.

Metabolic Engineering and Optimization:

Genome-scale metabolic models (GSMMs) are being constructed for this compound-producing organisms like Megasphaera elsdenii. mdpi.com These models allow for in silico analysis of metabolic pathways and can predict the effects of genetic modifications on this compound production. mdpi.com

Flux ratio analysis , a component of metabolomics, helps to elucidate the mechanisms of different biosynthetic pathways. For example, it can be used to understand the balance between the acetyl-CoA and succinate (B1194679) pathways for this compound synthesis. mdpi.com

Whole-genome sequencing of evolved microbial strains that exhibit increased tolerance to organic acids can reveal the genetic basis for this robustness. oup.com This information is invaluable for rationally engineering more resilient production strains.

Understanding Cellular Responses: Omics technologies are also crucial for understanding how microorganisms respond to the stress of organic acid production and other environmental factors. By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics), researchers can identify key regulatory elements and pathways involved in acid tolerance. This knowledge can then be used to engineer strains with improved productivity.

The integration of these powerful technologies is essential for moving beyond single-gene modifications to a more holistic approach to metabolic engineering, ultimately leading to more efficient and robust microbial cell factories for this compound production.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and analyzing hexanoic acid in laboratory settings?

  • Synthesis : this compound can be synthesized via oxidation of octanol or extracted from natural sources (e.g., fermentation broths) using fatty acids as extractants. For example, this compound forms hydrogen-bonded complexes with acetic acid in liquid-liquid extraction systems, requiring precise pH control and phase separation protocols .
  • Analysis : Quantification often involves gas chromatography-mass spectrometry (GC-MS) for volatile compound profiling, as demonstrated in studies on whisky distillation and sorghum fermentation . Molecular weight verification (116.16 g/mol) uses elemental analysis and high-resolution mass spectrometry (HRMS), with spectral data curated via Orbitrap instruments .

Q. How is this compound quantified in complex mixtures such as fermentation broths or environmental samples?

  • Researchers employ adsorption chromatography with weak anion exchange resins, optimized via factorial design (e.g., resin concentration and VFA levels). For instance, 7.5% w/v resin concentration achieves >90% this compound recovery from aqueous solutions .
  • In distillation studies, discrepancies between simulated and experimental volatility profiles require kinetic modeling adjustments, particularly for congeners like this compound, which exhibit lower-than-predicted volatility in high-ethanol matrices .

Advanced Research Questions

Q. How can experimental design principles optimize this compound adsorption or extraction efficiency?

  • Design Strategies : Definitive Screening Design (DSD) or Full Factorial Design (FFD) minimizes experimental runs while maximizing data resolution. For example, a DSD with 18 runs evaluated this compound extraction efficiency in wine matrices by varying factors like temperature and solvent ratios .
  • Statistical Tools : Software like JMP-PRO models interactions between variables (e.g., resin concentration vs. VFA adsorption) and identifies optimal conditions via response surface methodology .

Q. What methodologies resolve contradictions in this compound volatility data during distillation processes?

  • Discrepancies arise from equilibrium assumptions in simulations versus kinetic limitations in real systems. Researchers address this by integrating experimental headspace sampling with adjusted activity coefficients or using dynamic volatility models calibrated to ethanol concentration gradients (e.g., 75–85% ABV) .

Q. How is this compound’s role in induced plant resistance studied metabolomically?

  • Pathway Analysis : Untargeted metabolomics identifies >200 differentially induced metabolites in citrus plants treated with this compound, linked to jasmonic acid and linoleic pathways. Isotopic tracing (e.g., ¹³C-labeled this compound) confirms root retention without leaf mobilization, guiding application protocols .
  • Volatile Profiling : Dynamic headspace GC-MS reveals emissions of 15+ terpenoids and aldehydes, correlating with pathogen resistance .

Q. What experimental controls ensure reproducibility in this compound extraction studies?

  • Standardization : Use identical matrices (e.g., 3-year-old Madeira wine) across trials to minimize variability. For synthetic routes, purity validation via NMR and HPLC ensures batch consistency .
  • Reference Data : Cross-validate spectral libraries (e.g., NIST Chemistry WebBook) and adhere to IUPAC nomenclature to avoid misidentification .

Methodological Considerations

  • Data Presentation : Raw data (e.g., GC-MS chromatograms) should be appended, while processed data (e.g., adsorption isotherms) must align with research questions in the main text .
  • Ethical Reporting : Cite primary literature for known compounds and disclose conflicts of interest in bioenergy or agricultural applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.